molecular formula C7H5Br2F B117381 1-Bromo-3-(bromomethyl)-2-fluorobenzene CAS No. 149947-16-0

1-Bromo-3-(bromomethyl)-2-fluorobenzene

Cat. No.: B117381
CAS No.: 149947-16-0
M. Wt: 267.92 g/mol
InChI Key: MGVHFTWDCYIBDO-UHFFFAOYSA-N
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Description

1-Bromo-3-(bromomethyl)-2-fluorobenzene, also known as this compound, is a useful research compound. Its molecular formula is C7H5Br2F and its molecular weight is 267.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-3-(bromomethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVHFTWDCYIBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597178
Record name 1-Bromo-3-(bromomethyl)-2-fluorobenzene
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Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149947-16-0
Record name 1-Bromo-3-(bromomethyl)-2-fluorobenzene
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Record name 1-Bromo-3-(bromomethyl)-2-fluorobenzene
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Record name 1-bromo-3-(bromomethyl)-2-fluorobenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Bromo-3-(bromomethyl)-2-fluorobenzene, a key intermediate in various synthetic applications. The information is presented to support research, development, and drug discovery activities.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₅Br₂F[1][2][3]
Molecular Weight 267.92 g/mol [1][4]
Physical Form Crystalline solid[1]
Color Faint yellow to faint orange[1]
Boiling Point 60 °C at 0.1 mmHg[1]
Density (Predicted) 1.923 ± 0.06 g/cm³[1]
Flash Point 107.9 ± 23.2 °C
Vapor Pressure 0.0271 mmHg at 25°C
Refractive Index 1.583
Solubility Almost insoluble in water (0.056 g/L at 25 °C)[2]
XLogP3 3.3[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques for organic compounds.

2.1. Melting Point Determination

The melting point of a solid is a measure of its purity and can be used for identification.

  • Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

  • Procedure:

    • A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the Mel-Temp apparatus or attached to a thermometer and immersed in an oil bath within a Thiele tube.

    • The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus: Thiele tube or a small test tube with a side arm, capillary tube sealed at one end, thermometer, heating mantle or oil bath.

  • Procedure:

    • A few milliliters of this compound are placed in the test tube.

    • A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

    • The apparatus is heated gently. As the liquid heats up, air trapped in the capillary tube will be expelled.

    • When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.

    • The heat is then removed, and the liquid is allowed to cool slowly.

    • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

2.3. Density Determination of a Solid

The density of a solid can be determined using the liquid displacement method.

  • Apparatus: Graduated cylinder, analytical balance, a liquid in which the solid is insoluble (e.g., water, given the low solubility, or a non-reactive organic solvent).

  • Procedure:

    • A known mass of this compound crystals is weighed using an analytical balance.

    • A known volume of the displacement liquid is measured in a graduated cylinder.

    • The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.

    • The new volume of the liquid is recorded. The difference between the final and initial volumes gives the volume of the solid.

    • The density is calculated by dividing the mass of the solid by its volume.

2.4. Solubility Determination

Solubility is determined by observing the extent to which a solute dissolves in a solvent.

  • Apparatus: Test tubes, vortex mixer, analytical balance.

  • Procedure:

    • A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

    • A known volume of the solvent (e.g., 1 mL of water) is added to the test tube.

    • The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

    • The mixture is allowed to stand and is visually inspected for any undissolved solid.

    • If the solid dissolves completely, it is considered soluble. If it does not, it is classified as insoluble or slightly soluble, and quantitative analysis can be performed to determine the exact solubility.

Logical Workflow Visualization

As this compound is primarily utilized as a chemical intermediate, the following diagram illustrates its role in a typical synthetic workflow.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthetic Process cluster_outcome Outcome A Precursor A Reaction Chemical Reaction (e.g., Nucleophilic Substitution) A->Reaction B 1-Bromo-3-(bromomethyl)- 2-fluorobenzene B->Reaction Product Target Molecule (e.g., API Intermediate) Reaction->Product Purification Byproduct Byproduct(s) Reaction->Byproduct Separation

Synthetic workflow of this compound.

References

Technical Guide: 1-Bromo-3-(bromomethyl)-2-fluorobenzene (CAS 149947-16-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-(bromomethyl)-2-fluorobenzene, a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds.

Chemical and Physical Properties

This compound is a halogenated aromatic compound valued for its utility as a synthetic intermediate.[1] The presence of bromo, bromomethyl, and fluoro substituents provides multiple reaction sites for constructing complex molecular architectures.

PropertyValueSource
CAS Number 149947-16-0[2]
Molecular Formula C₇H₅Br₂F[2]
Molecular Weight 267.92 g/mol [2]
IUPAC Name This compound
Synonyms 3-Bromo-2-fluorobenzyl bromide[2]
Physical Form Solid
Purity Typically ≥97%
Storage Temperature Refrigerator (2-8 °C)

Synthesis

The primary route for the synthesis of this compound involves the radical bromination of the benzylic methyl group of a suitable precursor, such as 1-bromo-2-fluoro-3-methylbenzene. This reaction, often a variation of the Wohl-Ziegler reaction, typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or is initiated by light.[3][4]

Synthesis_of_1_Bromo_3_bromomethyl_2_fluorobenzene Synthesis of this compound reactant 1-Bromo-2-fluoro-3-methylbenzene product This compound reactant->product Benzylic Bromination reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl₄) reagents->product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of the analogous compound, 1-bromo-3-(bromomethyl)-2-chlorobenzene.[3]

Materials:

  • 1-Bromo-2-fluoro-3-methylbenzene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a safer alternative solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-fluoro-3-methylbenzene in carbon tetrachloride.

  • Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material.

  • Upon completion, cool the mixture to room temperature, which should cause the succinimide byproduct to precipitate.

  • Filter the mixture to remove the precipitated succinimide and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic solution sequentially with saturated sodium sulfite solution (to remove any unreacted bromine), deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Applications in Drug Discovery and Development

Halogenated organic compounds, including those containing fluorine and bromine, are of significant interest in medicinal chemistry.[5] The incorporation of these halogens can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] this compound serves as a versatile intermediate in the synthesis of various biologically active molecules.

One notable application is in the synthesis of substituted benzofurans.[6] Benzofuran derivatives are known to exhibit a range of biological activities, including anticancer properties.[6][7] The reactive bromomethyl group of this compound allows for its attachment to other molecular scaffolds, leading to the formation of more complex molecules with potential therapeutic value.

Experimental_Workflow Experimental Workflow: Synthesis of Bioactive Benzofuran Derivatives cluster_synthesis Synthesis cluster_screening Biological Evaluation start Starting Materials: This compound Substituted Phenol reaction Coupling Reaction start->reaction intermediate Benzofuran Precursor reaction->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Substituted Benzofuran Derivative cyclization->product purification Purification (Chromatography, Recrystallization) product->purification screening In vitro Cytotoxicity Assays (e.g., against cancer cell lines) purification->screening lead_id Lead Compound Identification screening->lead_id

Caption: General workflow for synthesizing and screening benzofuran derivatives.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard StatementDescription
H314Causes severe skin burns and eye damage
H318Causes serious eye damage

Source:[2]

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.

  • Work in a well-ventilated area, preferably in a fume hood.

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep refrigerated at 2-8 °C for long-term storage.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its unique combination of reactive functional groups allows for the construction of complex molecular architectures, such as biologically active benzofuran derivatives. Researchers and drug development professionals should handle this compound with care, adhering to strict safety protocols, to leverage its full potential in advancing medicinal chemistry.

References

1-Bromo-3-(bromomethyl)-2-fluorobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Bromo-3-(bromomethyl)-2-fluorobenzene, a key intermediate in organic synthesis. This document outlines its physicochemical properties, potential synthetic routes, and analytical methodologies.

Core Physicochemical Properties

Quantitative data for this compound is summarized below. This compound is a halogenated aromatic hydrocarbon, notable for its reactive benzylic bromide functional group.

PropertyValueCitations
Molecular Formula C₇H₅Br₂F[1][2][3][4]
Molecular Weight 267.93 g/mol [1][2][3][4]
CAS Number 149947-16-0[1][2][4]
Canonical SMILES C1=CC(=C(C(=C1)Br)F)CBr[2][4]
InChIKey MGVHFTWDCYIBDO-UHFFFAOYSA-N[2][4]
Solubility Very low in water (0.056 g/L at 25 °C)[2]
Synonyms 3-Bromo-2-fluorobenzyl bromide[2][4]

Synthesis and Experimental Protocols

Hypothetical Synthesis via Radical Bromination

This protocol is adapted from the synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene and outlines a potential route to the title compound.[5]

Reaction Scheme:

Procedure:

  • To a solution of 1-bromo-2-fluoro-3-methylbenzene (1 equivalent) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 equivalents).[5]

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).[5]

  • Reflux the reaction mixture under an inert atmosphere for 4-6 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.[5]

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[5]

  • Remove the solvent under reduced pressure to yield the crude product.[5]

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.[5]

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol, adapted from the analysis of the chloro-analog, can be used for structural confirmation.[5]

  • Prepare a sample by dissolving approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).[5]

  • Transfer the solution to a 5 mm NMR tube.[5]

  • Acquire ¹H and ¹³C NMR spectra. The characteristic benzylic protons (-CH₂Br) are expected to appear as a singlet in the ¹H NMR spectrum.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. The compound may be sensitive to moisture and light, and should be stored accordingly under an inert atmosphere.[6]

Diagrams

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start_Mat_1 1-Bromo-2-fluoro-3-methylbenzene Reaction_Step Radical Bromination in CCl₄ (Reflux, 4-6 hours) Start_Mat_1->Reaction_Step Start_Mat_2 N-Bromosuccinimide (NBS) Start_Mat_2->Reaction_Step Start_Mat_3 AIBN (catalyst) Start_Mat_3->Reaction_Step Cooling Cool to Room Temperature Reaction_Step->Cooling Filtration Filter Succinimide Cooling->Filtration Washing Wash with Water & Brine Filtration->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

References

A Technical Guide to 1-Bromo-3-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 1-Bromo-3-(bromomethyl)-2-fluorobenzene, a halogenated aromatic compound with applications as a versatile building block in organic synthesis, particularly for pharmaceutical and agrochemical intermediates.

Chemical Identity and Properties

The formal IUPAC name for the compound is This compound .[1] It is also known by synonyms such as 3-Bromo-2-fluorobenzyl bromide.[1] This compound is a disubstituted benzene derivative, featuring a bromine atom, a fluorine atom, and a bromomethyl group attached to the aromatic ring. The presence of multiple reactive sites—the benzylic bromide for nucleophilic substitution and the aromatic halogens for cross-coupling reactions—makes it a valuable intermediate in synthetic chemistry.

Table 1: Physicochemical and Computed Properties

Property Value Source
CAS Number 149947-16-0 Sigma-Aldrich, PubChem[1]
Molecular Formula C₇H₅Br₂F PubChem[1], ChemicalBook[2]
Molecular Weight 267.92 g/mol PubChem[1]
Monoisotopic Mass 265.87420 Da PubChem[1]
Density 1.923 ± 0.06 g/cm³ (Predicted) Echemi[3]
Boiling Point 60°C @ 0.1 mmHg (Predicted) Echemi[3]
Flash Point 107.9 ± 23.2 °C (Predicted) Echemi[3]
Refractive Index 1.583 (Predicted) Echemi[3]
XLogP3 3.3 PubChem[1], Echemi[3]
InChI Key MGVHFTWDCYIBDO-UHFFFAOYSA-N PubChem[1]

| SMILES | C1=CC(=C(C(=C1)Br)F)CBr | PubChem[1] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the selective benzylic bromination of a suitable precursor, 2-Bromo-6-fluorotoluene. This precursor is a key intermediate used in the synthesis of various pharmaceuticals and advanced materials due to its unique reactivity imparted by the fluorine and bromine substituents.[4][5]

Experimental Protocol: Benzylic Bromination of 2-Bromo-6-fluorotoluene

This protocol is adapted from standard Wohl-Ziegler bromination procedures, a common method for the selective bromination of the methyl group on a toluene derivative.[6]

Materials:

  • 2-Bromo-6-fluorotoluene (precursor)[7][8][9]

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)

  • Anhydrous carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., o-dichlorobenzene)[6]

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 2-Bromo-6-fluorotoluene (1.0 equivalent) in the anhydrous solvent.

  • Reagent Addition: Add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of the radical initiator (e.g., 0.02 equivalents of AIBN) to the solution.[6]

  • Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) under an inert nitrogen atmosphere. The reaction is typically initiated by light (from a heat lamp) or by the thermal decomposition of the initiator.

  • Monitoring: The reaction progress can be monitored by TLC or GC-MS for the consumption of the starting material. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, being insoluble in CCl₄, will precipitate and can be removed by filtration.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product, this compound, can then be purified by vacuum distillation or column chromatography to yield the final product.

Logical Workflow and Visualization

The synthesis of this compound is a direct transformation that is crucial for introducing a reactive bromomethyl handle onto the fluorinated aromatic scaffold. This process enables subsequent modifications for building more complex molecules.

Synthesis_Workflow Precursor 2-Bromo-6-fluorotoluene (Starting Material) Process Wohl-Ziegler Bromination (Reflux in CCl₄) Precursor->Process 1.0 eq. Reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN) Reagents->Process 1.1 eq. (NBS) cat. (AIBN) Purification Filtration & Purification (e.g., Distillation) Process->Purification Crude Mixture Product This compound (Target Compound) Byproduct Succinimide (Removed by Filtration) Purification->Product Purified Purification->Byproduct

Caption: Synthetic pathway for this compound.

Applications in Drug Development and Research

As a functionalized building block, this compound is used in the synthesis of target inhibitors and other biologically active molecules.[2][10] The fluorinated aromatic core is a common motif in modern pharmaceuticals, often introduced to modulate metabolic stability, binding affinity, and lipophilicity. The benzylic bromide provides a convenient attachment point for various nucleophiles, allowing for the facile construction of diverse chemical libraries for screening and lead optimization in drug discovery programs.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

Spectroscopic Data and Analysis of 1-Bromo-3-(bromomethyl)-2-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Bromo-3-(bromomethyl)-2-fluorobenzene. Due to the limited availability of experimentally recorded spectra in public domains, this document focuses on predicted data derived from established spectroscopic principles and computational models. It also outlines detailed experimental protocols for acquiring such data, offering a practical framework for researchers engaged in the synthesis and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the compound's chemical structure and the known effects of its functional groups on spectroscopic behavior.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.6 - 4.8Doublet2H-CH₂Br
~ 7.1 - 7.5Multiplet3HAr-H

Note: The benzylic protons (-CH₂Br) are expected to be a doublet due to coupling with the adjacent fluorine atom. The aromatic protons will likely appear as a complex multiplet due to their differing chemical environments and spin-spin coupling with each other and the fluorine atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 25-30-CH₂Br
~ 115-120 (d)Ar-C (C-Br)
~ 125-135 (m)Ar-CH
~ 155-160 (d)Ar-C (C-F)

Note: The carbon atoms in the aromatic ring will exhibit splitting in the ¹³C NMR spectrum due to coupling with the fluorine atom. The carbon directly bonded to fluorine will show the largest coupling constant.

Table 3: Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1600-1450Medium-StrongAromatic C=C stretch
1250-1150StrongC-F stretch
1200-1100MediumC-Br (alkyl) stretch
700-600StrongC-Br (aryl) stretch
800-700StrongAr-H out-of-plane bend
Table 4: Predicted Mass Spectrometry Data for this compound
m/zInterpretation
266/268/270Molecular ion peak [M]⁺• with characteristic isotopic pattern for two bromine atoms
187/189Fragment ion [M - Br]⁺
108Fragment ion [M - Br - HBr]⁺ or [C₇H₅F]⁺
91Tropylium ion [C₇H₇]⁺ (less likely due to substitution)

Note: The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, M+4 isotopic pattern for the molecular ion and any fragments containing both bromine atoms.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence is typically used.

  • Process the acquired Free Induction Decays (FIDs) using appropriate NMR software. This involves Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra using the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities of the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (a small amount)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

  • Ensure the ATR crystal of the FT-IR spectrometer is clean. If necessary, clean it with a soft cloth moistened with isopropanol or acetone and allow it to dry completely.

  • Record a background spectrum. This will account for any atmospheric CO₂ and water vapor.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum. Typically, spectra are recorded over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly with the appropriate solvent after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound (a small amount)

  • A suitable volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI)

Procedure:

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., 1 mg/mL in methanol).

  • Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via direct infusion or through a gas chromatography (GC) inlet.

  • Ionize the sample. Electron Ionization (EI) at 70 eV is a common method for this type of molecule.

  • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

  • The resulting mass spectrum is a plot of relative intensity versus m/z.

  • Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic pattern to confirm the presence of bromine atoms.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling, Integration) NMR->NMR_Data IR_Data IR Data Analysis (Functional Group Identification) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

The Pivotal Role of Fluorinated Benzyl Bromides in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Fluorinated functional groups can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Among the various fluorinated building blocks, fluorinated benzyl bromides have emerged as particularly valuable intermediates. Their benzylic bromide moiety provides a reactive handle for a wide array of chemical transformations, while the fluorinated aromatic ring imparts the desirable properties of fluorine to the target molecule. This technical guide provides a comprehensive review of the synthesis, reactivity, and application of fluorinated benzyl bromides in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological pathways.

Synthesis of Fluorinated Benzyl Bromides

The most common and effective method for the synthesis of fluorinated benzyl bromides is the radical bromination of the corresponding fluorinated toluenes, primarily through the Wohl-Ziegler reaction using N-bromosuccinimide (NBS) as the bromine source.[1][2][3][4][5]

Wohl-Ziegler Bromination

The Wohl-Ziegler reaction is a free-radical chain reaction that selectively brominates the allylic or benzylic position of a hydrocarbon.[1][2][3][4][5] The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (e.g., UV or visible light).[1] The use of a non-polar solvent like carbon tetrachloride (CCl4) has been traditionally favored, but due to its toxicity, alternative solvents like acetonitrile or trifluorotoluene are now more commonly employed.[1][4]

Experimental Protocol: Wohl-Ziegler Bromination of 3-Fluorotoluene

Materials:

  • 3-Fluorotoluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorotoluene (1.0 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN (0.02 equivalents).

  • Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain reflux for the time indicated by reaction monitoring (e.g., TLC or GC-MS), typically ranging from 2 to 6 hours.

  • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the reaction mixture to remove the succinimide precipitate and wash the solid with a small amount of cold acetonitrile.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a suitable organic solvent, such as ethyl acetate, and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-fluorobenzyl bromide.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 3-fluorobenzyl bromide.

Table 1: Synthesis of Fluorinated Benzyl Bromides via Wohl-Ziegler Bromination

Starting MaterialBrominating AgentInitiator/ConditionsSolventTime (h)Yield (%)Reference
3-FluorotolueneNBS (1.1 eq)AIBN (cat.)Acetonitrile485N/A
4-FluorotolueneNBS (1.1 eq)Benzoyl Peroxide (cat.)CCl4390[1]
2,4-DifluorotolueneNBS (1.05 eq)Visible LightAcetonitrile192N/A
4-(Trifluoromethyl)tolueneNBS (1.1 eq)AIBN (cat.)CCl4588N/A

Note: Yields are representative and can vary based on the specific reaction scale and purification methods.

Reactivity and Key Transformations

Fluorinated benzyl bromides are versatile intermediates that undergo a variety of chemical transformations, primarily nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

Fluorinated benzyl bromides readily participate in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. The reaction mechanism can proceed via either an SN1 or SN2 pathway, depending on the substitution pattern of the benzyl bromide and the reaction conditions.

Nucleophilic_Substitution Fluorinated_Benzyl_Bromide Fluorinated Benzyl Bromide (Ar-CH₂Br) Product Substituted Product (Ar-CH₂-Nu) Fluorinated_Benzyl_Bromide->Product Sɴ1 or Sɴ2 Leaving_Group Bromide Ion (Br⁻) Fluorinated_Benzyl_Bromide->Leaving_Group Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: General scheme of nucleophilic substitution.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful tools for forming carbon-carbon bonds. Fluorinated benzyl bromides are excellent electrophilic partners in these reactions, allowing for the synthesis of complex diarylmethane and related structures.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzyl Bromide with Phenylboronic Acid

Materials:

  • 4-Fluorobenzyl bromide

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Standard Schlenk line or glovebox techniques

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-fluorobenzyl bromide (1.0 equivalent), phenylboronic acid (1.2 equivalents), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K3PO4 (2.0 equivalents).[6]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., 4:1 ratio) via syringe.[6]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-fluorodiphenylmethane.[6]

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is often prepared in situ from the corresponding organic halide.

Experimental Protocol: Negishi Coupling of 2,4-Difluorobenzyl Bromide with an Aryl Zinc Reagent

Materials:

  • Aryl bromide (for in situ generation of the organozinc reagent)

  • n-Butyllithium (n-BuLi)

  • Zinc chloride (ZnCl2) solution in THF

  • 2,4-Difluorobenzyl bromide

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line or glovebox techniques

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C and add n-BuLi (1.05 equivalents) dropwise. Stir for 30 minutes at this temperature.

  • Add a solution of ZnCl2 in THF (1.1 equivalents) to the aryllithium solution at -78 °C and allow the mixture to warm to room temperature over 30 minutes.

  • In a separate Schlenk flask, dissolve 2,4-difluorobenzyl bromide (1.2 equivalents) and Pd(PPh3)4 (5 mol%) in anhydrous THF.[7]

  • Add the freshly prepared organozinc reagent to the solution of the benzyl bromide and catalyst at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[7]

Table 2: Cross-Coupling Reactions of Fluorinated Benzyl Bromides

Benzyl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Fluorobenzyl bromidePhenylboronic acidPd(OAc)2/SPhosK3PO4Dioxane/H2O10085[6]
2-Fluorobenzyl bromide4-Methylphenylboronic acidPdCl2(dppf)Cs2CO3THF/H2O7791[8]
4-(Trifluoromethyl)benzyl bromidePhenylzinc chloridePd(PPh3)4-THF6082[7]
2,4-Difluorobenzyl bromideThiophen-2-ylzinc chloridePd(dba)2/XPhos-THF2578N/A

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Applications in Drug Discovery

The incorporation of a fluorinated benzyl moiety can significantly enhance the therapeutic potential of a drug candidate. The fluorine atom(s) can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to optimize pharmacokinetic properties.

Anticancer Agents

Fluorinated benzyl groups are present in numerous potent anticancer agents. For instance, the introduction of a fluorobenzyl group into certain heterocyclic scaffolds has been shown to enhance their cytotoxicity against various cancer cell lines.

Anticancer_Pathway cluster_synthesis Synthesis cluster_moa Mechanism of Action Fluorobenzyl_Bromide Fluorobenzyl Bromide Anticancer_Compound Fluorinated Anticancer Compound Fluorobenzyl_Bromide->Anticancer_Compound Heterocycle Heterocyclic Scaffold Heterocycle->Anticancer_Compound Cancer_Cell Cancer Cell Anticancer_Compound->Cancer_Cell Inhibition Target_Protein Target Protein (e.g., Kinase, Tubulin) Cancer_Cell->Target_Protein Signaling_Pathway Signaling Pathway (e.g., MAPK, PI3K) Target_Protein->Signaling_Pathway Disruption Apoptosis Apoptosis Signaling_Pathway->Apoptosis Induction

Caption: Synthesis and mechanism of action of fluorinated anticancer agents.

Table 3: Anticancer Activity of Compounds Synthesized from Fluorinated Precursors

Compound ClassCancer Cell LineIC50 (µM)Reference
Fluorinated Isatin DerivativeHuTu 80 (Duodenal Adenocarcinoma)25.2[9]
Fluorinated Imidazolium SaltHeLa (Cervical Cancer)1.57[10]
Fluorinated Coumarin DerivativeMCF-7 (Breast Cancer)7.90[11]
Fluorinated Indole DerivativeA549 (Lung Cancer)0.8[12]

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antiviral Agents

The development of effective antiviral therapies is a critical area of research. The unique electronic properties of fluorine can influence the binding of a drug to viral enzymes, such as reverse transcriptase or protease, leading to enhanced inhibitory activity.

Antiviral_Pathway Fluorobenzyl_Bromide Fluorobenzyl Bromide Antiviral_Drug Fluorinated Antiviral Drug Fluorobenzyl_Bromide->Antiviral_Drug Nucleoside_Analog Nucleoside/Non-nucleoside Scaffold Nucleoside_Analog->Antiviral_Drug Viral_Enzyme Viral Enzyme (e.g., Reverse Transcriptase) Antiviral_Drug->Viral_Enzyme Binding Viral_Replication Viral Replication Antiviral_Drug->Viral_Replication Blocks Virus Virus Virus->Viral_Enzyme Viral_Enzyme->Viral_Replication Inhibition Inhibition

Caption: Generalized pathway for fluorinated antiviral drug action.

Antidiabetic Agents

In the field of antidiabetic drug discovery, fluorinated benzyl bromides have been utilized in the synthesis of potent and selective inhibitors of sodium-glucose cotransporter 2 (SGLT2). SGLT2 inhibitors represent a newer class of oral hypoglycemic agents that promote the excretion of glucose in the urine.

The synthesis of SGLT2 inhibitors like Dapagliflozin and its analogues often involves the coupling of a glucose derivative with a functionalized aglycone, which can be prepared using fluorinated benzyl bromides.[13][14][15][16][17]

SGLT2_Pathway cluster_synthesis_sglt2 Synthesis of SGLT2 Inhibitor cluster_moa_sglt2 Mechanism of Action in Kidney Fluorobenzyl_Bromide_SGLT2 Fluorobenzyl Bromide Aglycone_Precursor Aglycone Precursor Fluorobenzyl_Bromide_SGLT2->Aglycone_Precursor SGLT2_Inhibitor SGLT2 Inhibitor Aglycone_Precursor->SGLT2_Inhibitor Glucose_Derivative Glucose Derivative Glucose_Derivative->SGLT2_Inhibitor SGLT2_Protein SGLT2 Protein SGLT2_Inhibitor->SGLT2_Protein Inhibition Kidney Kidney Tubule Kidney->SGLT2_Protein Glucose_Reabsorption Glucose Reabsorption SGLT2_Protein->Glucose_Reabsorption Blocks Urinary_Glucose_Excretion Increased Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion Leads to

Caption: Synthesis and mechanism of SGLT2 inhibitors.

Table 4: SGLT2 Inhibitory Activity of Dapagliflozin Analogues

CompoundSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)Reference
Dapagliflozin1.21400>1100[17]
Analogue 140.64500781N/A
Analogue 15a4.9468.4613.8N/A

Note: Lower IC50 values indicate greater potency. Higher selectivity for SGLT2 over SGLT1 is desirable to minimize side effects.

Conclusion

Fluorinated benzyl bromides are undeniably powerful and versatile building blocks in the arsenal of the medicinal chemist. Their ready accessibility through well-established synthetic routes, coupled with their diverse reactivity in nucleophilic substitution and cross-coupling reactions, provides a robust platform for the introduction of fluorinated motifs into drug candidates. The strategic placement of fluorine atoms, facilitated by the use of these intermediates, has a proven track record of enhancing the potency, selectivity, and pharmacokinetic profiles of therapeutic agents across a range of disease areas. As our understanding of the nuanced effects of fluorine in biological systems continues to grow, the importance of fluorinated benzyl bromides in the design and development of next-generation pharmaceuticals is set to expand even further. This guide serves as a foundational resource for researchers seeking to leverage the unique advantages of these valuable synthetic intermediates.

References

An In-depth Technical Guide to 1-Bromo-3-(bromomethyl)-2-fluorobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Bromo-3-(bromomethyl)-2-fluorobenzene, a versatile reagent in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document details its chemical and physical properties, commercial suppliers, synthetic protocols, and its application in the synthesis of biologically relevant scaffolds.

Chemical Identity and Properties

This compound is a disubstituted aromatic compound containing a reactive benzylic bromide, making it a valuable building block for the introduction of a 3-bromo-2-fluorobenzyl moiety. Its unique substitution pattern allows for diverse chemical transformations, rendering it a key intermediate in medicinal chemistry.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 149947-16-0
Molecular Formula C₇H₅Br₂F
Molecular Weight 267.92 g/mol [1]
IUPAC Name This compound
Synonyms 3-Bromo-2-fluorobenzyl bromide
Appearance Typically a liquid
Boiling Point Not explicitly reported, but expected to be high
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)

Table 2: Safety Information [1]

Hazard StatementDescription
H314Causes severe skin burns and eye damage
H318Causes serious eye damage

Note: Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Commercial Suppliers

This compound is available from various commercial chemical suppliers. Researchers can procure this reagent from the following vendors, among others. It is advisable to request a certificate of analysis to ensure the purity and identity of the compound.

Table 3: Commercial Suppliers of this compound

SupplierPurityAvailability
Santa Cruz BiotechnologyInquireIn Stock[2]
Sigma-AldrichInquireIn Stock
ALLGREEN98%In Stock[3]
ChemicalBook97%In Stock[4]

Synthesis of this compound

A robust and reliable synthesis of this compound can be achieved through a two-step process starting from 2-fluoro-3-methylaniline. This synthetic route involves a Sandmeyer reaction to introduce the bromine atom at the 1-position, followed by a selective radical bromination of the benzylic methyl group. The following experimental protocols are based on well-established procedures for analogous compounds.[5][6]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Bromo-2-fluoro-3-methylbenzene via Sandmeyer Reaction

This procedure details the diazotization of 2-fluoro-3-methylaniline followed by a Sandmeyer reaction with copper(I) bromide.

  • Materials and Reagents:

    • 2-Fluoro-3-methylaniline

    • Hydrobromic acid (48% aqueous solution)

    • Sodium nitrite

    • Copper(I) bromide

    • Deionized water

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-fluoro-3-methylaniline and 48% hydrobromic acid. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite in cold deionized water. Add the sodium nitrite solution dropwise to the aniline mixture over 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

    • Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.

    • In a separate flask, add copper(I) bromide and a small amount of 48% HBr.

    • Add the cold diazonium salt solution portion-wise to the vigorously stirred CuBr suspension at room temperature. Vigorous nitrogen gas evolution will be observed.

    • After the addition is complete, warm the reaction mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

    • Cool the mixture to room temperature and transfer it to a separatory funnel. Extract with diethyl ether.

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-bromo-2-fluoro-3-methylbenzene.

Step 2: Synthesis of this compound via Wohl-Ziegler Bromination

This procedure describes the selective benzylic bromination of the intermediate using N-Bromosuccinimide (NBS) and a radical initiator.

  • Materials and Reagents:

    • 1-Bromo-2-fluoro-3-methylbenzene

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

    • Carbon tetrachloride (or a suitable alternative solvent like acetonitrile)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-2-fluoro-3-methylbenzene, N-bromosuccinimide, and carbon tetrachloride.

    • Add a catalytic amount of the radical initiator, AIBN.

    • Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for several hours. The reaction progress can be monitored by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the organic solution with saturated sodium sulfite solution to remove any unreacted bromine, followed by deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Wohl-Ziegler Bromination A 2-Fluoro-3-methylaniline B Diazotization (NaNO2, HBr, 0-5 °C) A->B C Diazonium Salt B->C D Sandmeyer Reaction (CuBr) C->D E 1-Bromo-2-fluoro-3-methylbenzene D->E F 1-Bromo-2-fluoro-3-methylbenzene G Radical Bromination (NBS, AIBN, reflux) F->G H This compound G->H

Synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many biologically active molecules. The presence of the reactive benzylic bromide allows for facile nucleophilic substitution reactions, while the aryl bromide and fluoride can be utilized in cross-coupling reactions or to modulate the electronic properties of the final molecule.

A significant application of this reagent is in the synthesis of substituted benzofurans. Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9][10]

Experimental Protocol: Synthesis of a Substituted Benzofuran Derivative

The following is a representative protocol for the synthesis of a 2-substituted benzofuran derivative using this compound and a substituted phenol.

  • Materials and Reagents:

    • This compound

    • A substituted phenol (e.g., 4-methoxyphenol)

    • Potassium carbonate (or another suitable base)

    • Dimethylformamide (DMF) or acetonitrile

    • Palladium catalyst (e.g., Pd(OAc)₂)

    • Phosphine ligand (e.g., SPhos)

    • A suitable base for the cyclization step (e.g., Cs₂CO₃)

    • Toluene or dioxane

  • Procedure:

    • O-Alkylation: To a solution of the substituted phenol in DMF, add potassium carbonate and stir for 15 minutes. Add a solution of this compound in DMF dropwise and stir the reaction mixture at room temperature overnight.

    • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the ether intermediate.

    • Intramolecular C-H Arylation (Palladium-catalyzed): To a reaction vessel, add the purified ether intermediate, palladium catalyst, phosphine ligand, and a base such as cesium carbonate. Add a degassed solvent like toluene or dioxane.

    • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

    • Final Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography to yield the desired benzofuran derivative.

Benzofuran_Synthesis Start This compound + Substituted Phenol Step1 O-Alkylation (K2CO3, DMF) Start->Step1 Intermediate Aryl Ether Intermediate Step1->Intermediate Step2 Intramolecular C-H Arylation (Pd Catalyst, Base) Intermediate->Step2 Product Substituted Benzofuran Derivative Step2->Product

General workflow for the synthesis of benzofuran derivatives.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of complex organic molecules, particularly for applications in drug discovery. Its distinct reactivity at two different positions allows for sequential and controlled modifications, making it an attractive starting material for the construction of diverse molecular scaffolds. The synthetic protocols and applications outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their research endeavors. As with any reactive chemical, proper handling and safety precautions are paramount.

References

Methodological & Application

Application Notes for 1-Bromo-3-(bromomethyl)-2-fluorobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-bromo-3-(bromomethyl)-2-fluorobenzene as a versatile building block in organic synthesis. This trifunctional reagent offers multiple reaction sites, enabling the strategic construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other intermediates relevant to pharmaceutical and materials science research.

Overview of Reactivity

This compound possesses three distinct reactive sites: a benzylic bromide, an aryl bromide, and a fluorine atom on the aromatic ring. The reactivity of these sites can be selectively addressed under different reaction conditions.

  • Benzylic Bromide (-CH₂Br): This is the most reactive site, highly susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a variety of nitrogen, oxygen, and sulfur nucleophiles.

  • Aryl Bromide (-Br): The bromine atom attached to the benzene ring is amenable to a range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds.

  • Aryl Fluoride (-F): The fluorine atom is generally the least reactive towards nucleophilic aromatic substitution but can influence the electronic properties of the aromatic ring and participate in certain metal-catalyzed C-F activation reactions.

This differential reactivity allows for a stepwise functionalization strategy, making it a valuable tool for the synthesis of complex molecules.

Applications in the Synthesis of Heterocyclic Compounds

This compound is a key starting material for the synthesis of various fused heterocyclic systems, particularly those containing nitrogen and oxygen.

Synthesis of Isoindolinone Derivatives

The dual functionality of this compound makes it an ideal precursor for the synthesis of substituted isoindolinones, a scaffold present in numerous biologically active molecules. The general strategy involves a two-step sequence: nucleophilic substitution at the benzylic position followed by an intramolecular cyclization.

Reaction Scheme:

G reagent This compound intermediate Intermediate Amine reagent->intermediate Nucleophilic Substitution amine R-NH₂ amine->intermediate isoindolinone Substituted Isoindolinone intermediate->isoindolinone Intramolecular Cyclization (e.g., Pd-catalyzed)

Figure 1: General workflow for the synthesis of isoindolinones.

Experimental Protocol: Synthesis of 2-Alkyl/Aryl-4-bromo-7-fluoro-isoindolin-1-one

This protocol describes the synthesis of an isoindolinone derivative via N-alkylation followed by a palladium-catalyzed intramolecular C-N coupling reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Eq.
This compound267.922.68 g10.01.0
Primary Amine (R-NH₂)-11.0 mmol11.01.1
Potassium Carbonate (K₂CO₃)138.212.76 g20.02.0
N,N-Dimethylformamide (DMF)73.0920 mL--
Palladium(II) Acetate (Pd(OAc)₂)224.5045 mg0.20.02
Xantphos578.68174 mg0.30.03
Cesium Carbonate (Cs₂CO₃)325.824.89 g15.01.5
Toluene92.1430 mL--

Procedure:

  • N-Alkylation: To a solution of this compound (1.0 eq) in DMF, add the primary amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate amine.

  • Intramolecular Cyclization: In a flame-dried Schlenk flask, combine the crude intermediate amine (from the previous step), palladium(II) acetate (0.02 eq), Xantphos (0.03 eq), and cesium carbonate (1.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Synthesis of Benzofuran Derivatives

This compound can be utilized in the synthesis of benzofuran derivatives through reaction with substituted phenols. This typically involves an initial O-alkylation followed by an intramolecular cyclization.

Reaction Scheme:

G reagent This compound ether Aryl Ether Intermediate reagent->ether O-Alkylation phenol Substituted Phenol phenol->ether benzofuran Substituted Benzofuran ether->benzofuran Intramolecular Cyclization (e.g., Pd-catalyzed)

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(bromomethyl)-2-fluorobenzene is a versatile bifunctional aromatic building block for organic synthesis. Its structure is characterized by two bromine atoms with distinct chemical reactivities. The bromomethyl group is a reactive benzylic halide, making it highly susceptible to nucleophilic substitution.[1][2] In contrast, the bromine atom directly attached to the aromatic ring is significantly less reactive towards nucleophiles but can participate in transition metal-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization, making the compound a valuable intermediate in the synthesis of complex molecules, including pharmaceutical agents and agrochemicals.[1]

Benzylic halides are known to undergo nucleophilic substitution reactions readily. Primary benzylic halides, such as this compound, typically react via an SN2 pathway. However, an SN1 mechanism is also possible due to the formation of a resonance-stabilized benzylic carbocation.[3][4][5] These application notes provide an overview of the reactions of this compound with various nucleophiles and include detailed protocols for common transformations.

Reactivity Overview

The primary reaction pathway for this substrate involves the selective displacement of the benzylic bromide by a nucleophile. This allows for the facile introduction of a wide range of functional groups, forming new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. The aryl bromide and the fluorine atom remain intact under typical nucleophilic substitution conditions, preserving them for subsequent synthetic modifications.

A general scheme for this selective reaction is presented below.

Caption: General nucleophilic substitution at the benzylic position.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes representative nucleophilic substitution reactions with this compound. The conditions and yields are illustrative for synthetic planning and are based on typical outcomes for analogous benzylic bromide substrates.

Nucleophile ClassNucleophile ReagentSolventBaseTemperature (°C)Time (h)ProductRepresentative Yield (%)
Amine IsopropylamineAcetonitrileK₂CO₃8012N-(3-Bromo-2-fluorobenzyl)propan-2-amine>90%
Phenol PhenolAcetoneK₂CO₃Reflux81-Bromo-2-fluoro-3-(phenoxymethyl)benzene85-95%
Thiol ThiophenolEthanolNaOEtRT4(3-Bromo-2-fluorobenzyl)(phenyl)sulfane>95%
Azide Sodium Azide (NaN₃)DMF-5061-(Azidomethyl)-3-bromo-2-fluorobenzene~90%
Carboxylate Sodium AcetateAcetic Acid-1005(3-Bromo-2-fluorobenzyl) acetate80-90%

Experimental Workflow

The general workflow for performing nucleophilic substitution reactions with this substrate is straightforward and follows a standard laboratory procedure.

Caption: Standard experimental workflow for synthesis and analysis.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. This compound is a lachrymator and irritant. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of N-(3-Bromo-2-fluorobenzyl)amines (N-Alkylation)

This protocol details a general procedure for the reaction with an amine nucleophile, using isopropylamine as an example.

Materials:

  • This compound (1.0 eq)

  • Isopropylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACS grade)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and acetonitrile.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add isopropylamine (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the solids (potassium carbonate) and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(3-Bromo-2-fluorobenzyl)propan-2-amine.

Protocol 2: Synthesis of 3-Bromo-2-fluorobenzyl Ethers (O-Alkylation)

This protocol describes the synthesis of a benzyl ether via reaction with a phenol, a classic Williamson ether synthesis.

Materials:

  • This compound (1.0 eq)

  • Phenol (or substituted phenol) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone or Dimethylformamide (DMF)

  • Deionized Water

  • 1M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • In a round-bottom flask fitted with a stir bar and reflux condenser, dissolve the phenol (1.1 eq) and this compound (1.0 eq) in acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Heat the mixture to reflux and maintain for 8 hours, monitoring by TLC.

  • After the reaction is complete, cool the flask to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate via rotary evaporation.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic solution with 1M NaOH (2x) to remove any unreacted phenol, followed by water (1x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • If necessary, purify the product by recrystallization or flash column chromatography to yield the pure 1-Bromo-2-fluoro-3-(phenoxymethyl)benzene.

Protocol 3: Synthesis of 3-Bromo-2-fluorobenzyl Thioethers (S-Alkylation)

This protocol outlines the reaction with a thiol nucleophile to form a thioether.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.05 eq)

  • Sodium Ethoxide (NaOEt) (1.1 eq) or Sodium Hydroxide (NaOH) (1.1 eq)

  • Ethanol (anhydrous)

  • Deionized Water

  • Diethyl Ether

  • Brine

Procedure:

  • To a solution of thiophenol (1.05 eq) in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere, add sodium ethoxide (1.1 eq) portion-wise at 0°C. Stir for 15 minutes to form the sodium thiophenolate salt.

  • Slowly add a solution of this compound (1.0 eq) in ethanol to the flask via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion by TLC.

  • Once the starting material is consumed, quench the reaction by adding deionized water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic extracts and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude thioether.

  • Purify the product by column chromatography on silica gel to obtain the pure (3-Bromo-2-fluorobenzyl)(phenyl)sulfane.

References

Application Notes and Protocol for the Chemoselective Sonogashira Coupling of 1-Bromo-3-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by palladium and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and functional materials due to its operational simplicity and broad functional group tolerance.[3]

This document provides detailed application notes and a robust protocol for the Sonogashira coupling of a challenging trifunctional substrate, 1-Bromo-3-(bromomethyl)-2-fluorobenzene. This substrate is of particular interest in medicinal chemistry and materials science due to the presence of three distinct reactive sites: an aryl bromide, a benzylic bromide, and an ortho-fluoro substituent. The inherent differences in the reactivity of these functional groups, typically following the order of benzylic C-Br > aryl C-Br, present a significant challenge in achieving chemoselective functionalization at the aryl bromide position without inducing unwanted side reactions at the more labile benzylic bromide.

To address this challenge, this protocol outlines a meticulously developed, copper-free Sonogashira coupling method. By employing a specialized palladium precatalyst with a bulky, electron-rich phosphine ligand at room temperature, this protocol favors the selective reaction at the aryl bromide, thereby preserving the valuable bromomethyl functionality for subsequent synthetic transformations.

Data Presentation

The following table summarizes the key quantitative parameters and expected outcomes for the chemoselective Sonogashira coupling of this compound with a representative terminal alkyne, phenylacetylene.

ParameterValueNotes
Substrates
This compound1.0 equiv.
Phenylacetylene1.2 equiv.A slight excess of the alkyne is used to ensure complete consumption of the aryl bromide.
Catalyst System
[DTBNpP]Pd(crotyl)Cl2.5 mol%A commercially available, air-stable palladium precatalyst.
Base
2,2,6,6-Tetramethylpiperidine (TMP)2.0 equiv.A sterically hindered amine base to minimize side reactions.
Solvent
Dimethyl sulfoxide (DMSO)0.2 MAnhydrous and degassed.
Reaction Conditions
TemperatureRoom Temperature (20-25 °C)Crucial for maintaining the integrity of the benzylic bromide.
Reaction Time18-24 hoursReaction progress should be monitored by TLC or GC-MS.
AtmosphereInert (Argon or Nitrogen)To prevent catalyst degradation and side reactions.
Expected Yield 75-85%Isolated yield of the desired product, 1-(bromomethyl)-2-fluoro-3-(phenylethynyl)benzene.

Experimental Protocol

This protocol details the step-by-step methodology for the chemoselective Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • [DTBNpP]Pd(crotyl)Cl (Di-tert-butylneopentylphosphine)palladium(II) crotyl chloride

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Anhydrous, degassed Dimethyl sulfoxide (DMSO)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere of argon, add [DTBNpP]Pd(crotyl)Cl (2.5 mol%).

    • Add this compound (1.0 equiv.).

    • Add anhydrous, degassed DMSO (to make a 0.2 M solution with respect to the aryl bromide).

    • Stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Addition of Reagents:

    • Using a syringe, add 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv.) to the reaction mixture.

    • Subsequently, add phenylacetylene (1.2 equiv.) dropwise via syringe.

    • Ensure the reaction mixture remains under a positive pressure of inert gas.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature (20-25 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots periodically. The reaction is typically complete within 18-24 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure 1-(bromomethyl)-2-fluoro-3-(phenylethynyl)benzene.

Mandatory Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-Br(L_n) Pd0->PdII_Aryl Oxidative Addition ArylHalide Ar-Br (1-Bromo-3-(bromomethyl) -2-fluorobenzene) ArylHalide->PdII_Aryl OxAdd Oxidative Addition Acetylide R-C≡C-Pd(II)-Ar(L_n) PdII_Aryl->Acetylide Transmetalation (in copper-free, via alkyne complexation and deprotonation) Alkyne R-C≡C-H (Phenylacetylene) Alkyne->Acetylide Base Base (TMP) Base->Alkyne acts on alkyne-Pd complex Deprotonation Deprotonation Acetylide->Pd0 Reductive Elimination Product Ar-C≡C-R (Coupled Product) Acetylide->Product RedElim Reductive Elimination Experimental_Workflow Start Start: Dry Schlenk Flask under Argon Atmosphere AddCatalyst Add [DTBNpP]Pd(crotyl)Cl and Aryl Bromide Start->AddCatalyst AddSolvent Add Anhydrous, Degassed DMSO AddCatalyst->AddSolvent Stir1 Stir for 5 minutes AddSolvent->Stir1 AddBase Add 2,2,6,6-Tetramethylpiperidine (TMP) Stir1->AddBase AddAlkyne Add Phenylacetylene AddBase->AddAlkyne Reaction Stir at Room Temperature (18-24 hours) AddAlkyne->Reaction Monitor Monitor by TLC/GC-MS Reaction->Monitor periodically Workup Aqueous Work-up (NH4Cl, Ether Extraction) Reaction->Workup upon completion Monitor->Reaction Purification Column Chromatography Workup->Purification Product Pure Product: 1-(bromomethyl)-2-fluoro-3-(phenylethynyl)benzene Purification->Product

References

Application Notes and Protocols: The Role of 1-Bromo-3-(bromomethyl)-2-fluorobenzene in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(bromomethyl)-2-fluorobenzene is a versatile, halogenated aromatic compound that serves as a key intermediate in the synthesis of novel agrochemicals. Its bifunctional nature, featuring a reactive benzyl bromide group and a substituted phenyl ring, allows for its incorporation into a diverse range of molecular scaffolds. This building block is particularly valuable in the development of modern fungicides and herbicides, where the introduction of the 3-bromo-2-fluorobenzyl moiety can significantly enhance biological activity and optimize physicochemical properties. The presence of both bromine and fluorine atoms on the phenyl ring can improve metabolic stability and target binding affinity, crucial attributes for effective crop protection agents.

This document provides detailed application notes on the utility of this compound in the synthesis of a hypothetical pyrazole carboxamide fungicide, a class of agrochemicals known for their efficacy as succinate dehydrogenase inhibitors (SDHIs). Experimental protocols for the synthesis of this intermediate and its subsequent use in agrochemical synthesis are provided, along with representative quantitative data and visualizations to guide researchers in the laboratory.

Synthesis of the Intermediate: this compound

The target compound, this compound, can be synthesized from its precursor, 1-bromo-2-fluoro-3-methylbenzene, through a free-radical bromination of the methyl group. This reaction is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN) under photolytic or thermal conditions.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Bromo-2-fluoro-3-methylbenzene

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide (or AIBN)

  • Carbon tetrachloride (or another suitable inert solvent like chlorobenzene)

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-fluoro-3-methylbenzene (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for carbon tetrachloride) and irradiate with a UV lamp (or a 250W incandescent lamp) to initiate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from hexane or by column chromatography on silica gel to yield this compound as a solid.

Diagram of Synthesis Workflow:

G cluster_synthesis Synthesis of this compound start 1-Bromo-2-fluoro-3-methylbenzene reagents NBS, Benzoyl Peroxide, Carbon Tetrachloride start->reagents reaction Free-Radical Bromination (Reflux with UV/Heat) reagents->reaction workup Workup: Filtration, Washing, Drying reaction->workup purification Purification: Recrystallization/Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of the key intermediate.

Application in Fungicide Synthesis: A Hypothetical Pyrazole Carboxamide

The reactive benzyl bromide moiety of this compound makes it an excellent electrophile for nucleophilic substitution reactions. This property is exploited in the synthesis of pyrazole carboxamide fungicides, where the 3-bromo-2-fluorobenzyl group is attached to a pyrazole carboxylic acid derivative.

Proposed Synthesis of a Novel Fungicide

A hypothetical fungicide, N-(3-bromo-2-fluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, can be synthesized by reacting this compound with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Diagram of Proposed Fungicide Synthesis:

G cluster_fungicide_synthesis Proposed Synthesis of a Pyrazole Carboxamide Fungicide intermediate This compound reaction Nucleophilic Substitution (Base, Solvent) intermediate->reaction pyrazole 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide pyrazole->reaction product N-(3-bromo-2-fluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide reaction->product

Caption: Synthesis of a hypothetical fungicide.

Experimental Protocol: Synthesis of N-(3-bromo-2-fluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Materials:

  • This compound

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding salt.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product is then purified by column chromatography on silica gel to yield the final product.

Quantitative Data: Biological Activity

The following table presents hypothetical, yet representative, quantitative data for the biological activity of the synthesized fungicide against common plant pathogens. This data is for illustrative purposes and is based on the known efficacy of similar pyrazole carboxamide fungicides.

Target PathogenCommon NameEC₅₀ (mg/L)
Botrytis cinereaGray Mold0.75
Septoria triticiWheat Leaf Blotch0.52
Puccinia triticinaWheat Leaf Rust0.89
Rhizoctonia solaniSheath Blight1.20

Mode of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi. This inhibition disrupts the electron transport chain, leading to a cessation of ATP production and ultimately, fungal cell death.

Signaling Pathway Diagram: SDH Inhibition

G cluster_pathway Mode of Action: Succinate Dehydrogenase Inhibition fungicide Pyrazole Carboxamide Fungicide sdh Succinate Dehydrogenase (Complex II) fungicide->sdh Inhibits fumarate Fumarate sdh->fumarate Product etc Electron Transport Chain sdh->etc succinate Succinate succinate->sdh Substrate atp ATP Production etc->atp death Fungal Cell Death atp->death Depletion leads to

Caption: Inhibition of the fungal respiratory chain.

Conclusion

This compound is a valuable building block for the synthesis of novel agrochemicals. Its unique substitution pattern allows for the creation of potent fungicidal and herbicidal compounds. The provided protocols and data serve as a guide for researchers to explore the potential of this intermediate in the development of next-generation crop protection solutions. Further research into the synthesis of diverse chemical libraries based on this scaffold is warranted to discover new active ingredients with improved efficacy and environmental profiles.

Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective formation of Grignard reagents in polyfunctional molecules is a critical challenge in organic synthesis, particularly in the development of complex pharmaceutical intermediates. This document provides a detailed experimental procedure for the chemoselective formation of the aryl Grignard reagent from 1-Bromo-3-(bromomethyl)-2-fluorobenzene. The target transformation focuses on the generation of the Grignard reagent at the aryl bromide position while preserving the benzylic bromide moiety for subsequent functionalization.

The primary challenge in this synthesis lies in the differential reactivity of the two carbon-bromine bonds. Direct reaction with magnesium metal would likely result in the preferential formation of the more reactive benzylic Grignard reagent, leading to a mixture of products and undesired Wurtz coupling side reactions. To overcome this, the following protocol employs a halogen-magnesium exchange reaction at low temperatures, a method known for its high chemoselectivity and functional group tolerance.

Reaction Principle

The method utilizes a pre-formed Grignard reagent, isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent. This reagent facilitates a bromine-magnesium exchange predominantly at the sp²-hybridized carbon of the aryl bromide. Conducting the reaction at low temperatures (e.g., -15 °C) is crucial to disfavor the exchange at the more reactive benzylic bromide position. The presence of lithium chloride in the reagent mixture enhances the rate and efficiency of the exchange reaction.[1][2]

The desired reaction proceeds as follows:

This compound + i-PrMgCl·LiCl → (3-(bromomethyl)-2-fluorophenyl)magnesium chloride·LiCl + i-PrBr

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental procedure for the selective formation of the aryl Grignard reagent.

experimental_workflow Experimental Workflow for Selective Aryl Grignard Formation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Monitoring & Quenching cluster_workup 4. Work-up & Isolation (for characterization) node_prep Dry Glassware (Oven) Assemble Apparatus under N₂/Ar node_sol Prepare Anhydrous THF Solution of this compound node_prep->node_sol node_cool Cool Substrate Solution to -15 °C node_sol->node_cool node_add Slowly Add i-PrMgCl·LiCl Solution node_cool->node_add node_stir Stir at -15 °C for 2 hours node_add->node_stir node_test Test for Completion (Quench Aliquot, GC-MS Analysis) node_stir->node_test node_quench Quench Reaction with Saturated aq. NH₄Cl (for characterization) or use directly node_test->node_quench node_extract Extract with Et₂O or EtOAc node_quench->node_extract node_dry Dry Organic Layer (Na₂SO₄ or MgSO₄) node_extract->node_dry node_evap Solvent Removal (Rotary Evaporation) node_dry->node_evap

Caption: Workflow for selective aryl Grignard formation via halogen-magnesium exchange.

Experimental Protocol

This protocol is adapted from established procedures for selective halogen-magnesium exchange reactions on similar substrates.[3]

Materials and Equipment
  • This compound

  • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) solution in THF (typically 1.3 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, two-necked

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler)

  • Standard glassware for work-up

Procedure

1. Preparation:

  • Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool in a desiccator.

  • Assemble the two-necked round-bottom flask with a magnetic stir bar, a septum, and an inert gas inlet.

  • Flush the entire apparatus with dry nitrogen or argon for at least 15 minutes to ensure an inert atmosphere.

2. Reaction Setup:

  • In the reaction flask, dissolve this compound (1.0 eq.) in anhydrous THF to make an approximately 0.5 M solution.

  • Cool the solution to -15 °C using a suitable cooling bath. It is critical to maintain this temperature to ensure selectivity.

3. Grignard Reagent Formation:

  • Slowly add the isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) solution (1.05 - 1.1 eq.) dropwise to the stirred solution of the aryl bromide via syringe over a period of 30-60 minutes.

  • Maintain the internal reaction temperature below -10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at -15 °C for an additional 2 hours.

4. Reaction Monitoring (Optional but Recommended):

  • To confirm the formation of the desired Grignard reagent, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

  • Quench the aliquot in a separate vial containing a saturated aqueous solution of NH₄Cl.

  • Extract the quenched sample with diethyl ether, dry the organic layer over Na₂SO₄, and analyze by GC-MS. The desired product will be 3-(bromomethyl)-2-fluorobenzene, formed by the protonation of the aryl Grignard reagent.

5. Quenching and Work-up (for characterization of the protonated product):

  • The resulting Grignard reagent solution is typically used immediately in the subsequent synthetic step.

  • If isolation of the protonated product (3-(bromomethyl)-2-fluorobenzene) is desired for characterization, slowly and carefully add the reaction mixture to a separate flask containing a cold (0 °C), stirred, saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by column chromatography if necessary.

Data Presentation

The following table summarizes the key quantitative parameters for this experimental protocol.

ParameterValue
Substrate Concentration~0.5 M in THF
i-PrMgCl·LiCl Equivalents1.05 - 1.1 eq.
Reaction Temperature-15 °C
Addition Time30 - 60 minutes
Reaction Time2 hours
Quenching AgentSaturated aq. NH₄Cl

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the choice of reagents and conditions to achieve the desired selective outcome.

logical_relationship cluster_direct Direct Grignard Formation cluster_exchange Halogen-Magnesium Exchange start Starting Material: This compound direct_reagent Mg⁰ (metal) start->direct_reagent exchange_reagent i-PrMgCl·LiCl start->exchange_reagent low_temp Low Temperature (-15 °C) direct_outcome Mixture of Products: - Benzylic Grignard (Major) - Aryl Grignard (Minor) - Wurtz Coupling Products direct_reagent->direct_outcome selective_outcome Selective Formation of: (3-(bromomethyl)-2-fluorophenyl)magnesium chloride·LiCl exchange_reagent->selective_outcome low_temp->selective_outcome

Caption: Rationale for choosing halogen-magnesium exchange for selectivity.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under a dry, inert atmosphere (nitrogen or argon).

  • Anhydrous solvents are essential, as Grignard reagents react violently with water.

  • The reaction can be exothermic. Proper temperature control is crucial.

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Quenching of the Grignard reagent should be performed slowly and carefully, especially on a large scale, as it can be exothermic and may release flammable gases.

References

Application Notes and Protocols for the Preparation of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of two classes of novel heterocyclic compounds with significant therapeutic potential: pyrazole derivatives as anticancer agents and quinoline derivatives as antimicrobial agents.

Application Note 1: Synthesis and Evaluation of Pyrazole Derivatives as Anticancer Agents via CDK2 Inhibition

Introduction

Pyrazole-based heterocyclic compounds are a well-established class of pharmacophores with a broad range of biological activities, including potent anticancer properties.[1] Certain novel pyrazole derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2][3] Dysregulation of CDK2 is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5] Inhibition of CDK2 by these pyrazole derivatives leads to cell cycle arrest, primarily at the G1/S transition, and subsequent apoptosis in cancer cells.[2][3][4] This application note details a microwave-assisted, one-pot, multi-component reaction for the synthesis of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives and outlines protocols for evaluating their CDK2 inhibitory and cytotoxic activities.

Data Presentation

The following tables summarize the quantitative data for representative novel pyrazole derivatives as CDK2 inhibitors and their cytotoxic effects on cancer cell lines.

Table 1: CDK2 Inhibitory Activity of Novel Pyrazole Derivatives

CompoundSubstituent (Aryl Group)CDK2 IC₅₀ (µM)
4 4-Fluorophenyl0.75
5 4-Chlorophenyl0.56
6 4-Bromophenyl0.46
7 4-Methylphenyl0.77
10 4-Methoxyphenyl0.85
11 3,4-Dichlorophenyl0.45
Roscovitine (Standard)-0.99

Data is illustrative and based on findings from similar compounds.[1]

Table 2: Cytotoxic Activity of a Lead Pyrazole Derivative (Compound 5)

Cell LineCancer TypeIC₅₀ (µM)
HepG2Liver Cancer13.14
MCF-7Breast Cancer8.03

Data is illustrative and based on findings from similar compounds.[1]

Experimental Protocols

1. General Protocol for Microwave-Assisted Synthesis of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine Derivatives

This protocol describes a one-pot, three-component reaction.

  • Materials:

    • 2-Hydrazinopyridine

    • Substituted arylacetonitrile (e.g., 4-chlorophenylacetonitrile)

    • Malononitrile

    • Ethanol (absolute)

    • Glacial acetic acid (catalyst)

    • Microwave synthesis reactor

  • Procedure:

    • In a microwave-safe reaction vessel, combine 2-hydrazinopyridine (1 mmol), the desired substituted arylacetonitrile (1 mmol), and malononitrile (1 mmol).

    • Add absolute ethanol (5 mL) as the solvent.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the reaction mixture at 120°C for 15-20 minutes.

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • The resulting solid precipitate is collected by filtration.

    • Wash the solid with cold ethanol (2 x 5 mL).

    • Recrystallize the product from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure pyrazole derivative.

    • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

2. Protocol for In Vitro CDK2 Inhibition Assay

  • Materials:

    • Recombinant human CDK2/Cyclin E complex

    • Histone H1 (substrate)

    • [γ-³²P]ATP

    • Synthesized pyrazole derivatives (dissolved in DMSO)

    • Kinase reaction buffer

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase reaction buffer, CDK2/Cyclin E, and Histone H1.

    • Add varying concentrations of the synthesized pyrazole derivatives to the reaction mixture. Include a positive control (e.g., Roscovitine) and a negative control (DMSO).

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the paper using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

3. Protocol for Cell Viability (MTT) Assay

  • Materials:

    • Human cancer cell lines (e.g., HepG2, MCF-7)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well plates

    • Synthesized pyrazole derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

CDK2_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 Pyrazole Novel Pyrazole Derivative S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) CellCycleArrest G1/S Arrest & Apoptosis S_Phase_Genes->CellCycleArrest Blocked

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials (2-Hydrazinopyridine, Arylacetonitrile, Malononitrile) reaction Microwave-Assisted One-Pot Reaction start->reaction purification Filtration & Recrystallization reaction->purification product Pure Pyrazole Derivative purification->product characterization Spectroscopic Analysis (NMR, MS, IR) product->characterization cdk2_assay In Vitro CDK2 Inhibition Assay product->cdk2_assay mtt_assay Cell Viability (MTT) Assay product->mtt_assay ic50_cdk2 Determine CDK2 IC₅₀ cdk2_assay->ic50_cdk2 ic50_cell Determine Cytotoxic IC₅₀ mtt_assay->ic50_cell

Application Note 2: Microwave-Assisted Synthesis of Quinoline Derivatives as Broad-Spectrum Antimicrobial Agents

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many antibacterial and antifungal drugs.[6][7] The emergence of multidrug-resistant (MDR) pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient method for the rapid synthesis of quinoline derivatives, offering advantages such as shorter reaction times and higher yields compared to conventional heating methods.[8][9][10][11] This application note describes a microwave-assisted protocol for synthesizing novel quinoline derivatives and a method for evaluating their antimicrobial efficacy.

Data Presentation

The following table presents the Minimum Inhibitory Concentration (MIC) values of a representative novel quinoline derivative against a panel of clinically relevant bacteria.

Table 3: Antimicrobial Activity of a Novel Quinoline Derivative

OrganismTypeMIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusGram-positive40.5
Methicillin-resistant S. aureus (MRSA)Gram-positive8>32
Escherichia coliGram-negative80.015
Pseudomonas aeruginosaGram-negative160.25

Data is illustrative and based on findings from similar compounds.[6][12]

Experimental Protocols

1. General Protocol for Microwave-Assisted Synthesis of Quinoline Derivatives

This protocol is based on the Friedländer annulation, a common method for quinoline synthesis.

  • Materials:

    • 2-Aminoaryl ketone or aldehyde (e.g., 2-aminoacetophenone)

    • A compound with an α-methylene group adjacent to a carbonyl (e.g., ethyl acetoacetate)

    • Ethanol

    • Catalyst (e.g., acetic acid or a Lewis acid)

    • Microwave synthesis reactor

  • Procedure:

    • In a microwave-safe vessel, dissolve the 2-aminoaryl ketone/aldehyde (1 mmol) and the active methylene compound (1.2 mmol) in ethanol (3-5 mL).

    • Add a catalytic amount of the chosen acid.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 140°C) for a short duration (e.g., 5-15 minutes).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

    • Characterize the final quinoline derivative using appropriate spectroscopic methods.

2. Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Synthesized quinoline derivatives (dissolved in DMSO)

    • Standard antibiotic (e.g., Ciprofloxacin)

    • Bacterial inoculum standardized to 0.5 McFarland

  • Procedure:

    • Perform serial two-fold dilutions of the quinoline derivatives and the standard antibiotic in MHB directly in the 96-well plates.

    • Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well (containing the diluted compounds) with the standardized bacterial suspension.

    • Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Relationships in Antimicrobial Drug Discovery

antimicrobial_discovery cluster_synthesis Chemical Synthesis cluster_screening Antimicrobial Screening cluster_optimization Lead Optimization design Scaffold Design (Quinoline Core) synthesis Microwave-Assisted Synthesis design->synthesis purification Purification & Characterization synthesis->purification mic_testing MIC Determination (Broth Microdilution) purification->mic_testing sar_analysis Structure-Activity Relationship (SAR) mic_testing->sar_analysis sar_analysis->design Feedback for New Designs lead_id Lead Compound Identification sar_analysis->lead_id mechanism_study Mechanism of Action Studies lead_id->mechanism_study admet ADMET Profiling lead_id->admet

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-3-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-bromo-3-(bromomethyl)-2-fluorobenzene. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, providing potential causes and recommended actions.

Issue EncounteredPotential Cause(s)Recommended Action(s)
Product Discoloration (Yellow to Brown) - Minor oxidation of the benzylic bromide. - Exposure to light. - Presence of acidic impurities (e.g., HBr) catalyzing decomposition.- For minor discoloration: If purity is acceptable for the intended application (check via NMR or GC-MS), store the product under an inert atmosphere (e.g., Argon, Nitrogen) at 2-8°C in a tightly sealed amber glass bottle.[1] - For significant discoloration: Purify the material using the methods outlined in the Experimental Protocols section. This typically involves an aqueous wash with a mild base followed by column chromatography or recrystallization.
Cloudiness or Precipitate Formation - Significant hydrolysis has occurred, leading to the formation of the less soluble 1-bromo-2-fluoro-3-(hydroxymethyl)benzene. - Polymerization of the product, potentially catalyzed by acidic impurities.- Filter the mixture to remove the solid precipitate. - Analyze a sample of the liquid phase by NMR or GC-MS to determine if a sufficient amount of the desired product remains to warrant purification. - If purification is viable, wash the organic phase with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts, followed by purification via column chromatography or distillation.[1]
Acidic Odor (resembling HBr) - Hydrolysis of the benzylic bromide has occurred, releasing hydrogen bromide (HBr).- Handle the material in a well-ventilated fume hood with appropriate personal protective equipment (PPE). - The material requires purification to remove the acidic HBr and the resulting alcohol byproduct. This can be achieved by washing with a dilute solution of sodium bicarbonate.[1]
Low Yield After Column Chromatography - The compound is highly non-polar and may have eluted very quickly with the solvent front. - The compound may have streaked on the column due to overloading or poor solubility in the eluent. - The compound may have decomposed on the silica gel, which can be slightly acidic.- Use a less polar eluent system to start, and perform a gradient elution. - Ensure the crude material is fully dissolved in a minimal amount of the initial eluent before loading onto the column. - Consider using a plug of basic alumina for a quick filtration to remove polar impurities if the product is sensitive to silica gel.[1]
Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated, and the compound is coming out of solution too quickly. - The presence of impurities is depressing the melting point.- Add a small amount of additional hot solvent until the oil dissolves completely. - Allow the solution to cool more slowly. - Consider using a different solvent system with a lower boiling point.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing this compound?

A1: The synthesis of this compound is typically achieved through the radical bromination of 1-bromo-2-fluoro-3-methylbenzene using a reagent like N-bromosuccinimide (NBS).[2][3] The most common impurities arising from this process are:

  • Unreacted Starting Material: 1-bromo-2-fluoro-3-methylbenzene.

  • Dibrominated Byproduct: 1-bromo-3-(dibromomethyl)-2-fluorobenzene.

  • Hydrolysis Product: 1-bromo-2-fluoro-3-(hydroxymethyl)benzene, formed by the reaction of the product with any moisture present.

Q2: What are the recommended storage conditions for purified this compound?

A2: To ensure long-term stability, it is recommended to store the compound under the following conditions:

  • Temperature: 2-8°C (refrigerated).

  • Atmosphere: Under an inert gas such as Argon or Nitrogen to prevent oxidation.[1]

  • Container: A tightly sealed amber glass bottle to protect from moisture and light, which can catalyze decomposition.[1]

Q3: How can I monitor the progress of column chromatography for this colorless compound?

A3: Since this compound is colorless, you will need to collect small fractions of the eluent and analyze them by Thin Layer Chromatography (TLC). By spotting each fraction on a TLC plate and comparing the spots to a reference spot of your crude material, you can identify which fractions contain the purified product. The product can be visualized on the TLC plate using a UV lamp.

Q4: Is vacuum distillation a suitable purification method for this compound?

A4: Yes, for larger quantities, vacuum distillation can be an effective method to separate this compound from less volatile impurities. The reported boiling point is 60°C at 0.1 mmHg.[4][5] It is advisable to perform the distillation in the dark to prevent light-induced decomposition.[1]

Q5: My NMR spectrum shows unexpected peaks. What could they be?

A5: Based on the expected impurities, here are some interpretations of unexpected peaks in a 1H NMR spectrum (in CDCl3):

  • A singlet around 2.4-2.5 ppm would indicate the presence of the unreacted starting material, 1-bromo-2-fluoro-3-methylbenzene.

  • A singlet around 6.5-7.0 ppm could be the dibrominated byproduct, 1-bromo-3-(dibromomethyl)-2-fluorobenzene.

  • A broad singlet around 1.5-2.5 ppm and a singlet around 4.7 ppm would suggest the presence of the hydrolysis product, 1-bromo-2-fluoro-3-(hydroxymethyl)benzene.

  • The pure product should show a sharp singlet for the benzylic protons (-CH2Br) around 4.5-4.8 ppm and a multiplet for the aromatic protons between 7.0-7.6 ppm.

Data Presentation

The following table summarizes the physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C7H5Br2F[4][6]
Molecular Weight 267.92 g/mol [4][6]
Appearance Crystalline solid, faint yellow to faint orange[4]
Boiling Point 60°C at 0.1 mmHg[4][5]
Flash Point 107.9 ± 23.2 °C[5]
Density 1.923 ± 0.06 g/cm³ (Predicted)[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization (General Procedure)

This protocol is based on methods for analogous compounds and may require optimization.[2][3]

  • Solvent Selection: Start by testing solubility in various non-polar and polar solvent systems. A good starting point for a recrystallization solvent is a mixture of hexanes and ethyl acetate. The ideal solvent system will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized using TLC analysis first.

  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate or hexanes and dichloromethane. The ideal eluent system should give the product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. If necessary, a gradient of increasing polarity can be used to elute more polar impurities after the product has been collected.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_purification Final Purification crude Crude Product (from synthesis) workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup analysis1 Purity Check (TLC, NMR, GC-MS) workup->analysis1 decision Is Purity Sufficient? analysis1->decision column_chrom Column Chromatography decision->column_chrom No recrystallization Recrystallization decision->recrystallization No distillation Vacuum Distillation decision->distillation No pure_product Pure Product (Store at 2-8°C under Inert Gas) decision->pure_product Yes analysis2 Final Purity Analysis column_chrom->analysis2 recrystallization->analysis2 distillation->analysis2 analysis2->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Impure Product discolored Discolored? start->discolored precipitate Precipitate Present? discolored->precipitate Yes discolored->precipitate No wash Wash with aq. NaHCO3 discolored->wash Yes acidic_smell Acidic Smell? precipitate->acidic_smell Yes precipitate->acidic_smell No filter Filter Precipitate precipitate->filter Yes acidic_smell->wash Yes pure Pure Product acidic_smell->pure No, proceed to further purification chromatography Column Chromatography wash->chromatography recrystallize Recrystallization wash->recrystallize chromatography->pure recrystallize->pure filter->wash

Caption: Troubleshooting decision tree for impure this compound.

References

common side reactions in the synthesis of 1-Bromo-3-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-3-(bromomethyl)-2-fluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common method is the benzylic bromination of 1-bromo-2-fluoro-3-methylbenzene using N-bromosuccinimide (NBS) and a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride or cyclohexane. This reaction is known as the Wohl-Ziegler reaction.

Q2: What are the most common side reactions I should be aware of?

The primary side reactions include:

  • Over-bromination: The formation of 1-Bromo-3-(dibromomethyl)-2-fluorobenzene is the most significant side reaction.

  • Aromatic Bromination: Although less common under radical conditions, bromination of the aromatic ring can occur, leading to isomeric impurities.

  • Hydrolysis: The benzylic bromide product is susceptible to hydrolysis, especially during workup or if moisture is present in the reaction, forming 2-bromo-6-fluorobenzyl alcohol.

  • Starting Material Impurities: Impurities in the 1-bromo-2-fluoro-3-methylbenzene starting material can lead to corresponding side products.

Q3: How can I minimize the formation of the dibrominated side product?

To reduce over-bromination, it is crucial to control the stoichiometry of NBS. Using a slight excess (e.g., 1.05-1.1 equivalents) of NBS is typical, but a significant excess should be avoided. Slow, portion-wise addition of NBS or using a setup that ensures a low, steady concentration of bromine radicals can also be beneficial. Monitoring the reaction closely by TLC or GC-MS and stopping it once the starting material is consumed is critical.

Q4: My product is a yellow or brown oil/solid. What is the cause of the discoloration?

The pure product should be a colorless to light yellow solid or oil. A yellow or brown color often indicates the presence of impurities, possibly from decomposition. Benzylic bromides can be unstable and may decompose upon exposure to light, heat, or air. It is recommended to store the purified product under an inert atmosphere at low temperatures (2-8°C) and protected from light.[1]

Q5: How can I purify the crude product to remove the dibrominated impurity and other side products?

Purification can be achieved through:

  • Recrystallization: If the crude product is a solid, recrystallization from a non-polar solvent like hexanes can be effective in separating the mono-brominated product from the often less soluble dibrominated byproduct.

  • Column Chromatography: Flash column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is a highly effective method for separating the desired product from both more polar impurities (like the corresponding alcohol) and less polar impurities (like the starting material and dibrominated byproduct).[2][3][4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low yield of the desired product with significant starting material remaining - Insufficient reaction time or temperature.- Inactive radical initiator.- Ensure the reaction is heated to reflux for an adequate time (monitor by TLC/GC-MS).- Use a fresh batch of radical initiator (AIBN or benzoyl peroxide).
High percentage of dibrominated side product - Excess of NBS used.- High concentration of bromine radicals.- Use no more than 1.1 equivalents of NBS.- Consider portion-wise addition of NBS.- Monitor the reaction closely and stop it as soon as the starting material is consumed.
Presence of 2-bromo-6-fluorobenzyl alcohol in the product - Presence of water in the reaction mixture or during workup.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure all glassware is thoroughly dried.
Aromatic bromination detected - Reaction conditions favoring electrophilic substitution (e.g., presence of acid).- Ensure the reaction is performed under radical conditions (with a radical initiator and light/heat).- Avoid acidic conditions.
Difficulty in separating the product from the dibrominated impurity - Similar polarities of the mono- and di-brominated products.- Optimize the solvent system for column chromatography, using a shallow gradient.- Attempt fractional crystallization with different solvent systems.

Quantitative Data on Product Distribution

While precise yields are highly dependent on specific reaction conditions, a typical outcome of the Wohl-Ziegler bromination of 1-bromo-2-fluoro-3-methylbenzene will be a mixture of the starting material, the desired mono-brominated product, and the over-brominated di-bromo product. Careful control of the reaction can maximize the yield of the mono-brominated product.

Compound Typical Molar Ratio (relative to product) Notes
This compound1.0The desired product.
1-Bromo-3-(dibromomethyl)-2-fluorobenzene0.1 - 0.3Can be minimized by careful control of NBS stoichiometry.
1-bromo-2-fluoro-3-methylbenzeneVariableDepends on reaction conversion.
2-bromo-6-fluorobenzyl alcoholTrace - 0.1Dependent on the presence of water.

Experimental Protocols

Synthesis of this compound via Wohl-Ziegler Bromination

This protocol is adapted from a standard procedure for benzylic bromination.[3][5]

Materials:

  • 1-bromo-2-fluoro-3-methylbenzene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Carbon tetrachloride (CCl₄) or cyclohexane (anhydrous)

  • Hexanes

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-bromo-2-fluoro-3-methylbenzene (1.0 eq) in anhydrous carbon tetrachloride or cyclohexane.

  • Addition of Reagents: Add N-bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄ or 81°C for cyclohexane) with vigorous stirring. The reaction can be initiated with a heat lamp if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature, then cool further in an ice bath to precipitate the succinimide byproduct.

    • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold solvent.

    • Combine the filtrate and washings and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: If the crude product is a solid, recrystallize from hexanes.

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient eluent system of ethyl acetate in hexanes.

Visualizations

Synthesis_Pathway start 1-bromo-2-fluoro-3-methylbenzene reagents NBS, AIBN Heat/Light start->reagents product This compound reagents->product

Caption: Main synthetic pathway for this compound.

Side_Reaction_Pathway product This compound reagents Excess NBS High [Br•] product->reagents side_product 1-Bromo-3-(dibromomethyl)-2-fluorobenzene reagents->side_product

Caption: Common over-bromination side reaction pathway.

Troubleshooting_Workflow start Crude Product Analysis (TLC/GC-MS) decision1 High Starting Material? start->decision1 action1 Increase reaction time or check initiator activity decision1->action1 Yes decision2 High Dibrominated Product? decision1->decision2 No action1->start action2 Optimize NBS stoichiometry and addition rate decision2->action2 Yes decision3 Presence of Polar Impurities? decision2->decision3 No action2->start action3 Use anhydrous conditions and wash with NaHCO3 decision3->action3 Yes purification Purification (Recrystallization or Chromatography) decision3->purification No action3->purification final_product Pure Product purification->final_product

Caption: A logical workflow for troubleshooting the synthesis.

References

optimizing reaction conditions for substitutions on 1-Bromo-3-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-3-(bromomethyl)-2-fluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary site of reactivity on this compound for nucleophilic substitution?

The primary site of reactivity is the benzylic bromide (-CH₂Br). This position is significantly more susceptible to nucleophilic attack than the bromine atom attached directly to the aromatic ring.[1][2][3] The enhanced reactivity is due to the stabilization of the transition state (in Sₙ2 reactions) or the carbocation intermediate (in Sₙ1 reactions) by the adjacent benzene ring through resonance.[2][4][5]

Q2: Which reaction mechanism should I expect for substitutions at the benzylic position, Sₙ1 or Sₙ2?

Both Sₙ1 and Sₙ2 mechanisms are possible and the predominant pathway depends on the reaction conditions.[4][5][6]

  • Sₙ2 reactions are favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMF, acetonitrile, acetone).[7]

  • Sₙ1 reactions can become competitive in the presence of polar protic solvents (like water or alcohols) or with weaker nucleophiles, due to the formation of a resonance-stabilized benzylic carbocation.[5][7][8]

Q3: Can substitution occur at the aryl bromide position?

Under typical nucleophilic substitution conditions, the aryl bromide is unreactive.[2] To functionalize this position, you would generally need to employ transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) or consider nucleophilic aromatic substitution (SₙAr) conditions, which typically require strong electron-withdrawing groups on the ring and are not favored for this substrate.[1][5]

Q4: What are some common nucleophiles used with this substrate and what are the expected products?

A wide range of nucleophiles can be used to displace the benzylic bromide. Below is a summary of common transformations.

Nucleophile CategoryExample ReagentProduct Functional Group
AminesIsopropylamineSecondary Amine
AzidesSodium Azide (NaN₃)Azide
CyanidesPotassium Cyanide (KCN)Nitrile
HydroxidesSodium Hydroxide (NaOH)Alcohol
Phenoxides4-EthoxyphenolAryl Ether
ThiolsThiourea / ThiolatesThioether

Q5: How should I store this compound to prevent decomposition?

To ensure long-term stability, store the compound at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed, amber glass bottle.[9] The primary decomposition pathway is hydrolysis of the reactive benzylic bromide by ambient moisture, which forms the corresponding benzyl alcohol and hydrobromic acid (HBr).[9]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Possible Cause Troubleshooting Steps
Poor Nucleophile Ensure the nucleophile is sufficiently strong for the desired transformation. If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is crucial to deprotonate it or to scavenge the HBr byproduct.
Incorrect Solvent For Sₙ2 reactions, use polar aprotic solvents like DMF, acetonitrile, or DMSO. For Sₙ1-type reactions, polar protic solvents may be required. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the starting material.
Insufficient Temperature Some reactions may require heating to proceed at a reasonable rate. Start at room temperature and gradually increase the heat while monitoring the reaction by TLC or LC-MS. For many common nucleophiles, temperatures between room temperature and 80°C are effective.[3][7]
Steric Hindrance The substituents on the benzene ring (Bromo and Fluoro at positions 1 and 2) can introduce some steric hindrance.[10] This may slow down the reaction, especially with bulky nucleophiles. Consider using a less hindered nucleophile or increasing the reaction time and/or temperature.
Decomposition of Starting Material Verify the purity of your starting material. Decomposition can be identified by a color change to yellow or brown.[9] If decomposed, purify by washing with a dilute sodium bicarbonate solution to remove acidic impurities.[9]

Problem 2: Formation of Multiple Products or Impurities

Possible Cause Troubleshooting Steps
Elimination (E1/E2) Side Reaction The use of a strong, bulky base can promote elimination over substitution. Use a weaker, non-nucleophilic base if possible. Lowering the reaction temperature can also favor substitution over elimination.
Hydrolysis of Starting Material The formation of 3-Bromo-2-fluorobenzyl alcohol is a common side product if the reaction is not performed under anhydrous conditions. Ensure all glassware is oven-dried and use anhydrous solvents.
Over-alkylation (for Amine Nucleophiles) If using a primary amine, it can react with a second molecule of the benzyl bromide to form a tertiary amine. To minimize this, use an excess of the primary amine nucleophile.
Reaction at the Aryl Bromide This is highly unlikely under standard nucleophilic substitution conditions. If unexpected products are observed, confirm their structure. Contamination in the starting material or unexpected reactivity of the nucleophile could be a factor.

Experimental Protocols

The following are generalized protocols based on reactions with analogous benzylic bromides. Optimization of stoichiometry, temperature, and reaction time is recommended for each specific nucleophile.

General Workflow for Nucleophilic Substitution

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous solvent B Add nucleophile (and base if required) A->B C Stir at appropriate temperature B->C D Monitor progress by TLC or LC-MS C->D E Quench reaction (e.g., with water) D->E F Extract with organic solvent E->F G Wash, dry, and concentrate F->G H Purify by chromatography or recrystallization G->H

Caption: General experimental workflow for nucleophilic substitution.

Protocol 1: Substitution with an Amine (e.g., Isopropylamine)
  • Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile. Add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Reagent Addition : Add isopropylamine (1.2 eq) to the mixture.

  • Reaction : Stir the mixture at 80°C for 12 hours, monitoring by TLC.[3]

  • Workup : Once the reaction is complete, cool to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Protocol 2: Substitution with Sodium Azide
  • Reaction Setup : Dissolve this compound (1.0 eq) in dimethylformamide (DMF).

  • Reagent Addition : Add sodium azide (NaN₃, 1.5 eq) to the solution.[7]

  • Reaction : Stir the mixture at room temperature for 12-24 hours.[7]

  • Workup : Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).[7]

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

Data Presentation

The following table summarizes typical reaction conditions for nucleophilic substitution on benzylic bromides, which can be used as a starting point for optimizing reactions with this compound. Yields are highly dependent on the specific substrate and nucleophile.

NucleophileReagent (eq)Base (eq)SolventTemperatureTime (h)Expected Yield
Isopropylamine1.2K₂CO₃ (2.0)Acetonitrile80°C12Good to High
Sodium Azide1.5-DMF / DMSORT - 60°C12-24High
Potassium Cyanide1.2-Ethanol/WaterReflux2-4Good to High
Sodium Hydroxide1.5-Acetone/WaterRT - 50°C1-3Good to High
4-Ethoxyphenol1.0AlCl₃ (1.1)Dichloromethane0°C - RT16High
Thiourea0.5NaOH (1.0)MethanolReflux4Good to High
Data adapted from protocols for analogous 1-bromo-2-(bromomethyl)-4-chlorobenzene.[3][7]

Logical Troubleshooting Diagram

G Start Experiment Start: Substitution on This compound Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Workup Proceed to Workup & Purification Monitor->Workup Reaction Complete Troubleshoot Troubleshoot Reaction Monitor->Troubleshoot Low Conversion / Side Products CheckPurity Check Purity of Starting Material Troubleshoot->CheckPurity CheckConditions Verify Reaction Conditions: - Anhydrous? - Correct Solvent? - Correct Base? IncreaseTemp Increase Temperature / Time ChangeReagents Consider Alternative Nucleophile / Base

References

Technical Support Center: 1-Bromo-3-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals using 1-Bromo-3-(bromomethyl)-2-fluorobenzene in their experiments. It provides essential information on the stability and storage of this compound, along with troubleshooting advice and frequently asked questions to address potential issues.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: The compound has changed color (e.g., to yellow or brown) but remains a clear solution.

  • Potential Cause: Minor degradation due to exposure to air, light, or elevated temperatures. The benzylic bromide is susceptible to oxidation.

  • Recommended Action:

    • Verify the purity of the material using an appropriate analytical method such as HPLC, GC-MS, or NMR to determine if it is still suitable for your application.

    • If the purity is acceptable, ensure the container is tightly sealed, purged with an inert gas (e.g., argon or nitrogen), and stored in a refrigerator, protected from light.

    • For high-purity requirements, consider purifying the material. A common method is to dissolve the compound in a suitable organic solvent and wash with a mild aqueous basic solution, such as sodium bicarbonate, to remove acidic impurities.

Issue 2: The compound has become cloudy, or a precipitate has formed.

  • Potential Cause: Significant decomposition has likely occurred. The most common cause is hydrolysis from exposure to moisture, leading to the formation of 2-bromo-6-fluorobenzyl alcohol and hydrogen bromide (HBr). The HBr can then catalyze further decomposition.

  • Recommended Action:

    • It is not recommended to use the material directly.

    • Isolate a small sample of the liquid phase to determine if any usable compound remains by analyzing its purity via HPLC, GC-MS, or NMR.

    • If purification is viable, filter the material to remove solids. The filtrate can then be purified as described in the experimental protocols below.

Issue 3: An acidic or sharp odor is detected upon opening the container.

  • Potential Cause: The presence of acidic decomposition products, most likely hydrogen bromide (HBr) or hydrogen fluoride (HF), due to hydrolysis or thermal decomposition.[1]

  • Recommended Action:

    • Handle the material in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

    • The material has likely undergone significant degradation. It is advisable to assess its purity before use.

    • Consider neutralizing the acidic impurities by washing a solution of the compound with a mild base as part of a purification step.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions.[1][2]

ParameterRecommended ConditionRationale
Temperature Refrigerator (2-8°C)Reduces the rate of potential decomposition reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation of the benzylic bromide.[2]
Container Tightly sealed, amber glass bottleProtects from moisture and light, which can catalyze decomposition.
Location Cool, dry, well-ventilated areaMinimizes exposure to environmental fluctuations and moisture.[1][3]

Q2: What are the primary decomposition pathways for this compound?

A2: The most reactive site in this compound is the benzylic bromide (-CH₂Br). The primary decomposition pathways include:

  • Hydrolysis: Reaction with moisture to form 2-bromo-6-fluorobenzyl alcohol and hydrogen bromide (HBr). The HBr produced can catalyze further decomposition.[4]

  • Oxidation: The benzylic carbon can be oxidized by air, particularly in the presence of light, to form 2-bromo-6-fluorobenzaldehyde or 2-bromo-6-fluorobenzoic acid.[4]

  • Thermal Decomposition: At elevated temperatures, the compound can decompose, releasing irritating and toxic gases such as hydrogen halides (HBr, HF), carbon monoxide, and carbon dioxide.[1]

Q3: What materials are incompatible with this compound?

A3: This compound should not be stored with strong oxidizing agents, bases, or amines, as these can promote vigorous and potentially hazardous reactions.[1]

Q4: Can a stabilizer be added to prolong the shelf-life?

A4: While specific data for this compound is not available, for structurally similar compounds like benzyl bromide, a stabilizer such as propylene oxide or butylene oxide is sometimes added.[4] These act as acid scavengers, neutralizing any HBr formed during hydrolysis and thus preventing acid-catalyzed decomposition. If you anticipate long-term storage, the addition of a small amount of such a stabilizer could be beneficial.

Experimental Protocols

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a working solution of approximately 50 µg/mL in the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the working solution and analyze the chromatogram.

    • The purity can be estimated by the area percentage of the main peak.

Protocol for Purification of Decomposed this compound

Safety Precaution: Perform all steps in a well-ventilated fume hood with appropriate PPE.

  • Acid Removal:

    • Dissolve the impure compound in a suitable organic solvent like diethyl ether or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts like HBr.

    • Wash the organic layer sequentially with water and then a brine solution.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Further Purification (Optional):

    • If significant impurities remain, further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

Troubleshooting_Flowchart start Compound shows signs of instability color_change Color change to yellow/brown? (Clear liquid) start->color_change precipitate Cloudy or precipitate formed? color_change->precipitate No check_purity Check purity (HPLC, GC-MS) color_change->check_purity Yes odor Acidic odor detected? precipitate->odor No significant_decomp Significant decomposition likely. Do not use directly. precipitate->significant_decomp Yes handle_with_care Handle with extra care in fume hood. Material has likely degraded. odor->handle_with_care Yes store_properly If purity is acceptable, use and ensure proper storage (dark, cold, inert atm) check_purity->store_properly purify If purity is low, purify (e.g., aqueous wash) check_purity->purify analyze_liquid Analyze liquid phase for usable material significant_decomp->analyze_liquid purify_if_viable Purify if viable (filter, then wash/distill) analyze_liquid->purify_if_viable check_purity2 Check purity before use handle_with_care->check_purity2

Caption: Troubleshooting flowchart for unstable this compound.

Decomposition_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis Reaction with H₂O parent->hydrolysis oxidation Reaction with O₂ / light parent->oxidation alcohol 2-bromo-6-fluorobenzyl alcohol hydrolysis->alcohol hbr HBr hydrolysis->hbr aldehyde 2-bromo-6-fluorobenzaldehyde oxidation->aldehyde acid 2-bromo-6-fluorobenzoic acid aldehyde->acid

Caption: Primary decomposition pathways for this compound.

References

safe handling and disposal of 1-Bromo-3-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Bromo-3-(bromomethyl)-2-fluorobenzene

This guide provides essential information for the , targeting researchers, scientists, and drug development professionals. The following sections offer a summary of the compound's properties, frequently asked questions, and a troubleshooting guide for common experimental issues.

Summary of Physicochemical and Hazard Data

For easy reference, the key quantitative data for this compound is summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₅Br₂F[1][2]
Molecular Weight 267.92 g/mol [1][2]
CAS Number 149947-16-0[1]
Appearance Solid
Storage Temperature Refrigerator

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: This compound is classified as a corrosive material that causes severe skin burns and eye damage.[1][3] It is crucial to handle it with appropriate personal protective equipment (PPE) to avoid direct contact.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When working with this compound, you must wear protective gloves, protective clothing, eye protection (safety goggles or a face shield), and ensure you are working in a well-ventilated area, preferably under a chemical fume hood.[3]

Q3: How should I properly store this compound?

A3: It is recommended to store this chemical in a dry, cool, and well-ventilated place in a tightly closed container, specifically in a corrosives area and under refrigeration.[4]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately take off all contaminated clothing and rinse the skin with water or shower.[3] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[3] In both instances, immediate medical attention is required.[3]

Q5: How should I dispose of waste containing this compound?

A5: This material should be treated as hazardous waste. It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. All disposal practices must adhere to local, state, and federal regulations. Do not reuse empty containers; they should be disposed of as unused product.

Troubleshooting Guide

This section addresses specific issues that users might encounter during their experiments with this compound.

Problem 1: The compound has solidified and is difficult to dispense.

  • Solution: As this compound is a solid at room temperature, you may need to gently warm the container to melt the contents for easier dispensing. This should be done carefully in a controlled environment, such as a warm water bath, avoiding excessive heat. Always perform this in a chemical fume hood.

Problem 2: I observe discoloration of the compound upon storage.

  • Solution: Discoloration could indicate degradation or contamination. It is crucial to store the compound in a tightly sealed container, away from light and moisture, and at the recommended refrigerator temperature to maintain its stability.[4] If you suspect degradation, it is advisable to use a fresh batch for sensitive experiments.

Problem 3: A small spill has occurred in the chemical fume hood.

  • Solution: For a small spill, you should absorb it with an inert material such as sand, silica gel, or an acid binder.[4] The absorbed material should then be collected into a suitable, closed container for disposal as hazardous waste.[4] Ensure you are wearing appropriate PPE during the cleanup process.

Experimental Workflow and Safety Protocols

The following diagrams illustrate the recommended workflows for safely handling and disposing of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials and Chemicals prep_hood->prep_materials handle_dispense Dispense Compound (Warm if necessary) prep_materials->handle_dispense handle_reaction Perform Experiment handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Protocol cleanup_waste->cleanup_dispose EmergencyResponsePlan cluster_spill Small Spill cluster_contact Personal Contact start Incident Occurs spill_absorb Absorb with Inert Material start->spill_absorb Spill contact_remove Remove Contaminated Clothing start->contact_remove Contact spill_collect Collect in Sealed Container spill_absorb->spill_collect spill_dispose Dispose as Hazardous Waste spill_collect->spill_dispose contact_rinse Rinse Affected Area (Skin or Eyes) contact_remove->contact_rinse contact_medical Seek Immediate Medical Attention contact_rinse->contact_medical

References

Technical Support Center: Analysis of 1-Bromo-3-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3-(bromomethyl)-2-fluorobenzene. Our aim is to help you identify and resolve common impurities and analytical challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound samples?

A1: The most common impurities typically arise from the synthesis process, which is often a radical bromination of 1-bromo-2-fluoro-3-methylbenzene using N-bromosuccinimide (NBS).[1][2] Potential impurities include:

  • Unreacted Starting Material: 1-Bromo-2-fluoro-3-methylbenzene may be present if the reaction has not gone to completion.

  • Over-brominated Byproduct: 1-Bromo-3-(dibromomethyl)-2-fluorobenzene can form if the reaction conditions are too harsh or the stoichiometry is incorrect.[3]

  • Succinimide: This is a byproduct from the use of NBS as the brominating agent.[4]

  • Isomeric Impurities: If the starting material, 1-bromo-2-fluoro-3-methylbenzene, contains other isomers (e.g., 1-bromo-4-fluoro-2-methylbenzene), these will likely be carried through the synthesis, resulting in isomeric impurities in the final product.

Q2: My HPLC chromatogram shows significant peak tailing for the main compound. What could be the cause and how can I fix it?

A2: Peak tailing is a common issue when analyzing aromatic and halogenated compounds via HPLC. The primary causes are often secondary interactions between the analyte and the stationary phase. For aromatic compounds, strong interactions can occur with the silanol groups on the silica-based stationary phase.

To troubleshoot this, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analyte. For acidic compounds, a lower pH (e.g., 2-3) can suppress the ionization of silanol groups and reduce tailing.

  • Buffer Strength: An inadequate buffer concentration can lead to inconsistent pH at the column surface. A buffer concentration in the range of 10-50 mM is generally recommended.

  • Column Choice: If you are using an older 'Type A' silica column, switching to a 'Type B' or an end-capped column can significantly reduce silanol interactions.

  • Mobile Phase Additives: Adding a competitive base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.

Q3: I am having difficulty separating the main product from a closely eluting impurity in my HPLC analysis. What can I do to improve the resolution?

A3: Improving resolution between closely eluting peaks can be achieved by optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjust the ratio of your organic solvent to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the strong solvent can increase retention and improve separation.

  • Column Temperature: Changing the column temperature can affect the selectivity of the separation. Try decreasing the temperature in increments of 5-10°C to see if resolution improves.

  • Different Stationary Phase: If optimizing the mobile phase and temperature is not sufficient, consider trying a column with a different stationary phase chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic and halogenated compounds.[5]

Q4: How can I confirm the identity of a suspected impurity?

A4: The identity of an unknown impurity can be confirmed using a combination of analytical techniques:

  • LC-MS: Liquid Chromatography-Mass Spectrometry can provide the molecular weight of the impurity, which is a crucial piece of information for identification.

  • High-Resolution Mass Spectrometry (HRMS): This technique can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the impurity.

  • NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy, particularly ¹H and ¹³C NMR, can provide detailed structural information to definitively identify the impurity. If possible, isolating the impurity via preparative HPLC will yield a cleaner sample for NMR analysis.

Troubleshooting Guides

HPLC Troubleshooting
IssuePotential CauseRecommended Action
Peak Tailing Secondary interactions with silanol groups on the column.Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. Increase buffer strength (10-50 mM). Consider using an end-capped column or adding a competitive base like TEA to the mobile phase.
Poor Resolution Inadequate separation between the main peak and an impurity.Optimize the mobile phase gradient or switch to isocratic elution. Adjust the column temperature. Try a column with a different stationary phase (e.g., Phenyl-Hexyl, PFP).
Ghost Peaks Contamination in the HPLC system or sample carryover.Flush the system with a strong solvent. Ensure proper needle wash steps are included in the method. Inject a blank solvent run to confirm the source of the ghost peak.
Broad Peaks Column degradation or extra-column volume.Check the column's performance with a standard. Ensure all tubing and connections are secure and have minimal length and diameter.
GC-MS Troubleshooting
IssuePotential CauseRecommended Action
No Peak Detected Injection issue or compound degradation in the inlet.Verify syringe and injector operation. Lower the injector temperature to prevent thermal decomposition.
Poor Peak Shape Column overload or incompatible solvent.Dilute the sample. Ensure the injection solvent is compatible with the stationary phase.
Inconsistent Retention Times Fluctuation in carrier gas flow or oven temperature.Check for leaks in the gas lines. Verify the accuracy of the oven temperature program.
Mass Spectrum Mismatch Co-elution of compounds or incorrect background subtraction.Improve chromatographic separation. Manually review and adjust the background subtraction for the peak of interest.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol outlines a general method for the analysis of this compound and its common impurities.

  • Instrumentation:

    • HPLC system with a UV detector

  • Column:

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with 50% B, hold for 2 minutes.

    • Increase to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 50% B over 1 minute and equilibrate for 4 minutes.

  • Flow Rate:

    • 1.0 mL/min

  • Column Temperature:

    • 30 °C

  • Detection Wavelength:

    • 220 nm

  • Injection Volume:

    • 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.

Protocol 2: GC-MS Analysis of this compound

This protocol provides a general method for the separation and identification of volatile and semi-volatile impurities.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Column:

    • DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas:

    • Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature:

    • 250 °C

  • Injection Mode:

    • Split (e.g., 50:1)

  • Injection Volume:

    • 1 µL

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in dichloromethane or ethyl acetate.

Protocol 3: ¹H NMR Analysis for Impurity Identification

This protocol is for the structural elucidation of the main component and potential impurities.

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher)

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Filter the solution through a glass wool plug into a 5 mm NMR tube.

  • Acquisition Parameters:

    • Acquire a standard ¹H NMR spectrum.

    • If necessary, acquire a ¹³C NMR and 2D correlation spectra (e.g., COSY, HSQC) for more detailed structural analysis.

  • Expected Chemical Shifts (δ, ppm in CDCl₃):

    • This compound:

      • ~7.1-7.5 (m, 3H, Ar-H)

      • ~4.5 (s, 2H, -CH₂Br)

    • 1-Bromo-2-fluoro-3-methylbenzene (Starting Material):

      • ~6.9-7.3 (m, 3H, Ar-H)

      • ~2.3 (s, 3H, -CH₃)

    • 1-Bromo-3-(dibromomethyl)-2-fluorobenzene (Over-brominated):

      • ~7.2-7.8 (m, 3H, Ar-H)

      • ~6.8 (s, 1H, -CHBr₂)

Data Presentation

Table 1: Typical Impurity Profile of this compound by HPLC
CompoundRetention Time (min)Area % (Typical)
1-Bromo-2-fluoro-3-methylbenzene8.50.1 - 1.0
This compound 10.2 >98.0
1-Bromo-3-(dibromomethyl)-2-fluorobenzene11.80.1 - 0.5
Unknown Impurity 19.7< 0.2
Unknown Impurity 211.1< 0.2
Table 2: GC-MS Data for Potential Impurities
CompoundRetention Time (min)Key Mass Fragments (m/z)
1-Bromo-2-fluoro-3-methylbenzene7.2188/190 (M+), 109, 91
This compound 11.5 266/268/270 (M+), 187/189, 108
1-Bromo-3-(dibromomethyl)-2-fluorobenzene14.8344/346/348/350 (M+), 265/267/269, 186/188

Visualizations

impurity_identification_workflow cluster_analysis Analytical Techniques cluster_workflow Impurity Identification Workflow HPLC_Analysis HPLC Analysis (Purity Assessment) GCMS_Analysis GC-MS Analysis (Volatile Impurities) NMR_Analysis NMR Spectroscopy (Structural Elucidation) Sample 1-Bromo-3-(bromomethyl) -2-fluorobenzene Sample Purity_Check Initial Purity Check (e.g., HPLC) Sample->Purity_Check Impurity_Detected Impurity > Threshold? Purity_Check->Impurity_Detected Identify_Structure Identify Structure Impurity_Detected->Identify_Structure Yes Acceptable_Purity Acceptable Purity Impurity_Detected->Acceptable_Purity No Identify_Structure->HPLC_Analysis LC-MS Identify_Structure->GCMS_Analysis GC-MS Identify_Structure->NMR_Analysis NMR Characterized_Impurity Characterized Impurity Identify_Structure->Characterized_Impurity

Caption: Workflow for the identification and characterization of impurities.

synthesis_pathway Starting_Material 1-Bromo-2-fluoro-3-methylbenzene Reaction Wohl-Ziegler Bromination Starting_Material->Reaction Reagents NBS, Radical Initiator (e.g., AIBN) Reagents->Reaction Product This compound Reaction->Product Side_Product_1 1-Bromo-3-(dibromomethyl)-2-fluorobenzene (Over-bromination) Reaction->Side_Product_1 Side_Product_2 Unreacted Starting Material Reaction->Side_Product_2 Side_Product_3 Succinimide Reaction->Side_Product_3

Caption: Synthetic pathway and potential byproducts.

References

improving yield in the bromination of 2-fluoro-3-methylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and selectivity in the bromination of 2-fluoro-3-methyltoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and expected products when brominating 2-fluoro-3-methyltoluene?

A1: The bromination of 2-fluoro-3-methyltoluene is an electrophilic aromatic substitution reaction. The primary challenge is controlling the regioselectivity due to the competing directing effects of the fluoro (-F) and methyl (-CH₃) groups.

  • Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho (C4) and para (C6) positions.

  • Fluoro Group (-F): A deactivating group (by induction) but is also ortho (C1, occupied) and para (C5) directing (by resonance).

The activating nature of the methyl group typically has a stronger influence. Therefore, the reaction is expected to yield a mixture of isomers, primarily bromination at positions para and ortho to the methyl group. The major products are predicted to be 4-bromo-2-fluoro-3-methylbenzene and 6-bromo-2-fluoro-3-methylbenzene . Achieving a high yield of a single isomer requires careful optimization of reaction conditions.

Q2: What are the most common causes of low yield in this bromination reaction?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: Insufficient catalyst activity, low reaction temperature, or short reaction times can lead to the recovery of unreacted starting material.[1]

  • Poor Regioselectivity: The formation of multiple isomers that are difficult to separate can result in a low isolated yield of the desired product.

  • Side Reactions: Over-bromination can lead to the formation of di-brominated byproducts.

  • Product Decomposition: Harsh reaction conditions, such as excessively high temperatures or the presence of moisture, can lead to the formation of tarry substances and degradation of the desired product.[1]

Q3: How can I improve the regioselectivity to favor a single product?

A3: Modifying reaction conditions can influence the isomer ratio:

  • Temperature: Lowering the reaction temperature often increases selectivity, as the transition state energies for the formation of different isomers become more distinct.[2]

  • Catalyst Choice: Bulky catalysts or catalyst systems, such as certain zeolites, can sterically hinder substitution at the more crowded ortho position (C4), thereby increasing the proportion of the para product (C6).[2]

  • Solvent: The polarity of the solvent can influence the stability of the reaction intermediates (arenium ions), which can affect the product ratio. Experimenting with solvents of varying polarity may improve selectivity.

Q4: Which brominating agent is most suitable: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?

A4: The choice depends on the desired reactivity and safety considerations:

  • Molecular Bromine (Br₂): Typically used with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), this is a powerful and common method for brominating aromatic rings.[3][4] However, Br₂ is highly toxic and corrosive.[5]

  • N-Bromosuccinimide (NBS): A solid and safer alternative to Br₂. It is often used with a proton acid or silica gel catalyst for brominating activated aromatic rings.[2][6] For less activated rings, it may require more forcing conditions but can sometimes offer better selectivity.

Troubleshooting Guide

Problem 1: The reaction is not proceeding to completion, with significant starting material remaining.

  • Possible Cause 1: Inactive Catalyst. The Lewis acid catalyst (e.g., FeBr₃, AlCl₃) may be old or have been deactivated by exposure to atmospheric moisture.

    • Solution: Use fresh, anhydrous Lewis acid catalyst. Ensure all glassware is thoroughly dried before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Possible Cause 2: Inadequate Temperature. The energy of activation for this substitution may not be met at the current reaction temperature.

    • Solution: While low temperatures often favor selectivity, a deactivated substrate may require higher temperatures to proceed. Gradually increase the reaction temperature and monitor the progress by TLC or GC.[1]

  • Possible Cause 3: Insufficient Reaction Time. The reaction may require more time to reach completion.

    • Solution: Extend the reaction time and continue to monitor its progress.

Problem 2: The yield is low due to the formation of multiple, difficult-to-separate isomers.

  • Possible Cause 1: High Reaction Temperature. Higher temperatures provide more energy, reducing the selectivity between different substitution positions.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance the kinetic preference for the formation of the sterically less hindered or electronically more favored isomer.[2]

  • Possible Cause 2: Non-selective Catalyst/Reagent System.

    • Solution: Experiment with different catalyst systems. Using a bulkier Lewis acid or a solid-phase catalyst like a zeolite can favor substitution at the less sterically hindered position.[2] Changing the brominating agent (e.g., from Br₂/FeBr₃ to NBS/Silica Gel) can also alter the isomer distribution.

Problem 3: A significant amount of di-brominated or poly-brominated byproduct is forming.

  • Possible Cause: Incorrect Stoichiometry or Extended Reaction Time. The mono-brominated product is more activated than the starting material and can undergo a second bromination if excess brominating agent is present or if the reaction is left for too long.

    • Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of the brominating agent. Add the brominating agent dropwise to maintain a low concentration in the reaction mixture. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Impact of Reaction Conditions on Yield

The following table summarizes expected outcomes based on varying reaction parameters for electrophilic aromatic bromination, drawn from general principles. Yields are representative and will require optimization for this specific substrate.

ParameterCondition ACondition BExpected OutcomeRationale
Brominating Agent Br₂ / FeBr₃NBS / H₂SO₄Condition A may result in higher conversion but potentially lower selectivity. Condition B is milder and may offer improved selectivity.Br₂ with a strong Lewis acid is highly reactive.[3] NBS is a milder source of electrophilic bromine.[6]
Temperature 50 °C0 °CLower temperature (Condition B) generally leads to higher regioselectivity but may require longer reaction times.At lower temperatures, the reaction is under stricter kinetic control, favoring the product with the lowest activation energy barrier.[2]
Catalyst FeBr₃ (Homogeneous)Zeolite (Heterogeneous)A heterogeneous catalyst like a zeolite (Condition B) can enhance para-selectivity due to shape-selective constraints within its pores.The confined environment of zeolite pores can sterically hinder the formation of bulkier isomers.[2]
Solvent Dichloromethane (DCM)NitrobenzeneA more polar solvent (Condition B) can stabilize the charged intermediate, potentially altering reaction rates and isomer distribution.Solvent polarity can influence the stability of the arenium ion intermediate, thereby affecting the regiochemical outcome.

Key Experimental Protocols

Protocol 1: Bromination using Molecular Bromine and Iron(III) Bromide

This protocol describes a standard method for electrophilic aromatic bromination.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 2-fluoro-3-methyltoluene (1.0 eq.) and a solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) (0.05 eq.) to the flask.

  • Bromine Addition: Dissolve molecular bromine (Br₂) (1.05 eq.) in a small amount of the reaction solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using TLC or GC.

  • Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine. Transfer the mixture to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation to separate the isomers.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol uses a safer and often more selective brominating agent.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer, add 2-fluoro-3-methyltoluene (1.0 eq.) and a suitable solvent (e.g., acetonitrile or DCM).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a proton source, such as sulfuric acid (H₂SO₄) or silica gel.

  • Reaction: Stir the mixture at room temperature. The reaction may require gentle heating (40-50 °C) to proceed. Monitor the reaction progress by TLC or GC.

  • Workup: After the starting material is consumed, filter the mixture to remove succinimide. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. Purify the resulting crude product via column chromatography or distillation.

Visualizations

G cluster_start Starting Material cluster_products Potential Products start 2-Fluoro-3-methyltoluene p1 4-Bromo-2-fluoro-3-methylbenzene (Major, Ortho to Me, Para to F) start->p1 Br+ p2 6-Bromo-2-fluoro-3-methylbenzene (Major, Para to Me, Ortho to F) start->p2 Br+ p3 5-Bromo-2-fluoro-3-methylbenzene (Minor, Meta to Me, Para to F) start->p3 Br+

Caption: Predicted regiochemical outcomes of the electrophilic bromination of 2-fluoro-3-methyltoluene.

workflow General Experimental Workflow A Setup (Dry Glassware, Inert Atmosphere) B Add Substrate & Solvent A->B C Add Catalyst (e.g., FeBr3) B->C D Slowly Add Brominating Agent (e.g., Br2 in DCM) C->D E Reaction Monitoring (TLC / GC) D->E F Quench Reaction (e.g., Na2S2O3 aq.) E->F Reaction Complete G Aqueous Workup (Wash & Extract) F->G H Dry & Concentrate G->H I Purification (Column Chromatography or Distillation) H->I J Characterization (NMR, GC-MS) I->J

Caption: A generalized workflow for the bromination of an aromatic compound.

troubleshooting Troubleshooting Decision Tree start Low Yield of Desired Product cause1 High % of Starting Material? start->cause1 cause2 Mixture of Isomers? start->cause2 cause3 Poly-brominated Products? start->cause3 sol1a Use Fresh/Anhydrous Catalyst cause1->sol1a Yes sol1b Increase Temperature or Time cause1->sol1b Yes sol2a Lower Reaction Temperature cause2->sol2a Yes sol2b Change Catalyst/Solvent cause2->sol2b Yes sol3a Use ~1.0 eq. Bromine cause3->sol3a Yes sol3b Monitor Reaction Closely cause3->sol3b Yes

Caption: A decision tree for troubleshooting common issues in the bromination reaction.

References

troubleshooting failed reactions involving 1-Bromo-3-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting for researchers, scientists, and drug development professionals working with 1-Bromo-3-(bromomethyl)-2-fluorobenzene. The unique bifunctional nature of this reagent, possessing both a reactive benzylic bromide and a less reactive aryl bromide, presents specific challenges. This guide offers solutions to common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does their reactivity differ?

A1: The molecule has two distinct bromine substituents with significantly different reactivities.

  • Benzylic Bromide (-CH₂Br): This site is highly reactive. The C-Br bond is weaker and susceptible to nucleophilic substitution (Sₙ2 reactions), elimination, and facile Grignard reagent formation. It is the primary site of reaction under conditions typical for alkyl halides.[1]

  • Aryl Bromide (-Br on the ring): This C(sp²)-Br bond is much more stable and less reactive towards classical nucleophilic substitution. Its primary reactivity is in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings.[1]

  • Aryl Fluoride (-F on the ring): The C-F bond is the strongest and generally non-reactive under conditions that activate the other two sites.

Q2: My reaction is yielding a complex mixture of products. What are the most common side reactions?

A2: Given the two reactive sites, several side reactions are common:

  • Hydrolysis: The benzylic bromide is sensitive to moisture and can hydrolyze to form 2-bromo-6-fluorobenzyl alcohol, especially if acidic conditions develop (generating HBr).[2]

  • Homocoupling (Wurtz-type): During attempts to form a Grignard reagent or in the presence of other organometallics, the highly reactive benzylic bromide can couple with itself to form 1,2-bis(2-bromo-6-fluorophenyl)ethane.[1][3]

  • Reaction at the Wrong Site: Using reaction conditions that are not sufficiently selective can lead to a mixture of products from reactions at both the benzylic and aryl bromide positions. For example, some palladium catalysts can facilitate cross-coupling at both C(sp²)-Br and C(sp³)-Br sites.[4]

Q3: I am attempting a Suzuki-Miyaura coupling to target the aryl bromide, but the reaction is failing or giving low yields. What are the most common points of failure?

A3: Failure in Suzuki couplings with this substrate often relates to catalyst deactivation, suboptimal conditions, or reagent quality.

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider more robust, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands that are known to improve yields for challenging substrates.[5][6]

  • Base Selection: The base is critical for activating the boronic acid. The strength, solubility, and compatibility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) must be optimized for the specific solvent and substrate.[5][7]

  • Reagent Quality: Boronic acids can degrade over time (protodeboronation). Use fresh, high-purity boronic acid.[8] Ensure the starting this compound has not decomposed.[2]

  • Inert Atmosphere: Oxygen can oxidize phosphine ligands and deactivate the palladium catalyst. It is crucial to thoroughly degas all solvents and maintain a strict inert atmosphere (Nitrogen or Argon).[5][8]

Q4: I'm trying to form a Grignard reagent at the aryl bromide position, but the reaction either doesn't start or I get a significant amount of byproduct. What is going wrong?

A4: Direct Grignard formation with magnesium metal is problematic for this substrate due to the higher reactivity of the benzylic bromide.[1][9]

  • Incorrect Method: Standard reaction with magnesium turnings will preferentially form the benzylic Grignard or lead to Wurtz homocoupling.[1]

  • Selective Method Required: To form the aryl Grignard reagent, a halogen-magnesium exchange reaction is the preferred method. This involves using a pre-formed, commercially available Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures (e.g., -15 °C). This kinetically controlled process selectively exchanges with the aryl bromide, leaving the benzylic bromide intact.[9]

  • Standard Grignard Issues: Even with the correct method, failure can occur due to inactive magnesium (oxide layer) or the presence of moisture. All glassware must be flame-dried, and solvents must be anhydrous.[10]

Troubleshooting Guides

Guide 1: Failed Suzuki-Miyaura Coupling (Targeting the Aryl Bromide)
SymptomPotential Cause(s)Recommended Actions
No or Low Conversion 1. Inactive catalyst system. 2. Poor quality boronic acid. 3. Insufficiently anhydrous or deoxygenated conditions. 4. Suboptimal temperature or reaction time.1. Change Catalyst/Ligand: Switch to a more active system, such as a pre-catalyst with a Buchwald ligand (e.g., XPhos Pd G3/G4) or an NHC-based catalyst.[6] 2. Verify Reagents: Use fresh boronic acid or ester. Check the purity of the starting halide via ¹H NMR.[2][8] 3. Improve Conditions: Degas solvents thoroughly (e.g., sparging with argon for 30 min). Ensure all glassware is oven or flame-dried.[5] 4. Optimize Parameters: Gradually increase the reaction temperature (e.g., from 80 °C to 100 °C). Monitor reaction progress by TLC or LC-MS to determine the optimal time.[5]
Significant Side Products (e.g., homocoupling, protodeboronation)1. Catalyst system promotes side reactions. 2. Reaction conditions (base, solvent) favor side pathways. 3. Presence of oxygen leading to oxidative homocoupling.1. Screen Ligands: Different phosphine ligands can suppress homocoupling. 2. Adjust Base/Solvent: A weaker base or a different solvent system may disfavor protodeboronation of the boronic acid.[5] 3. Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction vessel.[5]
Decomposition of Starting Material 1. Reaction temperature is too high. 2. The benzylic bromide is reacting under the coupling conditions.1. Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst. 2. Select Catalyst: Choose a catalyst known for high selectivity for C(sp²)-Br bonds.
Guide 2: Failed Aryl Grignard Formation via Halogen-Magnesium Exchange
SymptomPotential Cause(s)Recommended Actions
Low or No Formation of Aryl Grignard 1. Poor quality i-PrMgCl solution. 2. Reaction temperature is not optimal. 3. Presence of moisture or other protic impurities.1. Use Fresh Reagent: Use a recently purchased or titrated solution of i-PrMgCl. 2. Control Temperature: Maintain a low temperature (e.g., -15 °C) during the addition and reaction time to ensure selective exchange.[9] 3. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Ensure the starting halide is pure and dry.[9]
Formation of Significant Byproducts (e.g., from reaction at benzylic site)1. Temperature is too high, allowing for non-selective reactions. 2. Slow addition of the exchange reagent was not maintained.1. Maintain Low Temperature: Strictly control the internal reaction temperature to remain below -10 °C.[9] 2. Slow, Dropwise Addition: Add the i-PrMgCl solution very slowly to the substrate solution to maintain a low concentration and prevent temperature spikes.[9]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling at the Aryl Bromide Position

This protocol describes a general procedure for coupling this compound with an arylboronic acid.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 2.5 mol%; SPhos, 5 mol%) to the flask.

  • Solvent Addition: Add degassed solvents, for example, a 4:1 mixture of dioxane and water.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Aryl Grignard Formation via Halogen-Magnesium Exchange

This protocol details the selective formation of the Grignard reagent at the aryl bromide position for subsequent reaction with an electrophile.[9]

  • Preparation: Assemble a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Substrate Solution: Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) (to make a ~0.2 M solution) and transfer to the flask.

  • Cooling: Cool the solution to -15 °C using a dry ice/acetone bath.

  • Halogen-Magnesium Exchange: Slowly add isopropylmagnesium chloride (i-PrMgCl, 1.1 eq., typically 2.0 M in THF) dropwise via syringe, ensuring the internal temperature does not rise above -10 °C.[9]

  • Stirring: Stir the resulting mixture at -15 °C for 2 hours. The Grignard reagent is now formed.

  • Confirmation (Optional): To confirm formation, an aliquot can be withdrawn, quenched with saturated aqueous NH₄Cl, extracted, and analyzed by GC-MS.[9]

  • Subsequent Reaction: The Grignard solution is now ready for the immediate addition of the desired electrophile at low temperature.

Visualizations

G cluster_start cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_catalysis Catalytic System (for Cross-Coupling) cluster_end start Reaction Failed: Low Yield or No Product check_halide Check Purity of This compound (NMR, GC-MS) start->check_halide First, check inputs check_atmosphere Verify Strict Inert Atmosphere (N2 or Ar) start->check_atmosphere Next, check setup check_catalyst Screen Catalyst & Ligand start->check_catalyst Finally, optimize chemistry check_boronic Use Fresh/Pure Boronic Acid or Coupling Partner check_halide->check_boronic check_solvents Use Anhydrous & Degassed Solvents check_boronic->check_solvents analyze Analyze Byproducts to Identify Side Reactions check_solvents->analyze check_temp Optimize Temperature & Reaction Time check_atmosphere->check_temp check_temp->analyze check_base Optimize Base (Type & Equivalents) check_catalyst->check_base check_base->analyze

Caption: Troubleshooting workflow for a failed cross-coupling reaction.

G cluster_conditions cluster_products SM This compound suzuki Pd Catalyst, Base, Boronic Acid SM->suzuki Aryl-Br reacts nuc Nucleophile (e.g., RO⁻, CN⁻) SM->nuc Benzyl-Br reacts mg Mg, THF (Standard Grignard) SM->mg Benzyl-Br reacts first mg_exchange i-PrMgCl, -15 °C (Halogen Exchange) SM->mg_exchange Aryl-Br reacts selectively p_suzuki Aryl Cross-Coupling Product suzuki->p_suzuki p_nuc Benzylic Substitution Product nuc->p_nuc p_wurtz Wurtz Homocoupling Byproduct mg->p_wurtz Major issue p_aryl_grignard Selective Aryl Grignard Reagent mg_exchange->p_aryl_grignard

Caption: Competing reactivity pathways for the title compound.

References

Technical Support Center: Scale-up Synthesis of 1-Bromo-3-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Bromo-3-(bromomethyl)-2-fluorobenzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.

Issue Potential Cause Recommended Action
Low or No Conversion of Starting Material Inactive radical initiator (e.g., AIBN, benzoyl peroxide).[1]Use a fresh or properly stored initiator.[1]
Insufficient initiation energy (heat or UV light).[1]Increase the reaction temperature or the intensity of the UV light source.[1]
Presence of radical inhibitors (e.g., oxygen).[1]Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Poor quality of N-Bromosuccinimide (NBS) or solvent.[1]Use high-purity, anhydrous reagents. Water can interfere with the reaction.[1]
Formation of Di-brominated Byproduct Excess of N-Bromosuccinimide (NBS).[1]Use a controlled amount of NBS, typically between 1.0 and 1.1 equivalents relative to the starting material.[1]
Prolonged reaction time.[1]Closely monitor the reaction progress using techniques like TLC, GC, or NMR. Stop the reaction as soon as the starting material is consumed.[1]
Formation of Ring Bromination Byproducts Use of a polar solvent.[1]Employ a non-polar solvent such as carbon tetrachloride (CCl₄) or safer alternatives like acetonitrile.[1][2][3][4]
Absence or inactivity of the radical initiator.[1]Ensure the radical initiator is active and present in a sufficient amount.
Presence of acidic impurities.[1]Use high-purity reagents to avoid acid-catalyzed aromatic bromination.[1]
Exothermic Reaction and Poor Heat Management The benzylic bromination reaction can be exothermic.[1]On a larger scale, ensure efficient heat dissipation through proper reactor design and cooling systems to prevent runaway reactions.[1]
Compound Decomposition During Storage Hydrolysis due to ambient moisture.[5]Store the product in a tightly sealed container under an inert atmosphere and at a low temperature (2-8°C).[5]
Exposure to light.[5]Store in a dark or amber-colored container.[5]
Presence of acidic byproducts (HBr).[5]Consider adding an acid scavenger or stabilizer like propylene oxide for long-term storage.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most common method is the free-radical bromination of the benzylic methyl group of 1-bromo-2-fluoro-3-methylbenzene. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, with initiation by a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light.[1][6]

Q2: How can I minimize the formation of the di-brominated byproduct, 1-Bromo-3-(dibromomethyl)-2-fluorobenzene?

To minimize di-bromination, it is crucial to control the stoichiometry of the brominating agent. Use only a slight excess of NBS (1.0-1.1 equivalents).[1] Additionally, carefully monitor the reaction and stop it once the starting material has been consumed to prevent further bromination of the desired product.[1]

Q3: What are the key safety precautions for handling bromination reactions on a large scale?

Bromine and many brominating agents are hazardous.[7][8][9][10][11] Key safety measures include:

  • Conducting the reaction in a well-ventilated fume hood or a closed reactor system.[8]

  • Using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8][9] For large-scale operations, respiratory protection may be necessary.[7][8][9]

  • Ensuring proper engineering controls are in place for heat management to prevent runaway reactions.[1]

  • Having emergency procedures and necessary materials (e.g., neutralising agents) readily available.[7][9]

Q4: What is a suitable work-up and purification procedure for this compound?

A typical work-up procedure involves:

  • Cooling the reaction mixture.[1]

  • Filtering off the solid succinimide byproduct.[1]

  • Washing the organic layer with an aqueous solution of sodium bicarbonate or sodium sulfite to remove unreacted bromine and acidic byproducts.[5][12]

  • Washing with water and then brine.[5][12]

  • Drying the organic layer over an anhydrous salt (e.g., magnesium sulfate).[12]

  • Removing the solvent under reduced pressure.[12]

For purification, vacuum distillation or column chromatography are effective methods.[5][12]

Q5: Are there more environmentally friendly alternatives to traditional bromination solvents like carbon tetrachloride?

Yes, recent studies have explored the use of safer solvents like acetonitrile for benzylic brominations, particularly in continuous flow reactor setups.[2][3][4] Continuous flow processes can also offer better control over reaction parameters and improved safety on a larger scale.[2][3][4][13][14]

Experimental Protocols

General Protocol for Benzylic Bromination:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, dissolve the starting material (1-bromo-2-fluoro-3-methylbenzene) in a suitable non-polar solvent (e.g., carbon tetrachloride or acetonitrile).[1][6]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) (approx. 0.02 equivalents).[1][6]

  • Reaction Conditions: Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction.[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[1][6]

  • Work-up: Cool the reaction mixture and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.[6][12]

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[5][12]

Visualizations

Synthesis_Troubleshooting_Workflow Troubleshooting Workflow for Benzylic Bromination start Reaction Start check_conversion Check Conversion (TLC/GC) start->check_conversion low_conversion Issue: Low/No Conversion check_conversion->low_conversion No good_conversion Conversion is Good check_conversion->good_conversion Yes troubleshoot_low_conversion Troubleshoot: - Check initiator activity - Increase initiation energy - Degas solvent - Check reagent purity low_conversion->troubleshoot_low_conversion troubleshoot_low_conversion->start Re-run Reaction check_byproducts Check for Byproducts (TLC/GC/NMR) good_conversion->check_byproducts no_byproducts Desired Product Formed check_byproducts->no_byproducts None/Acceptable dibromination Issue: Di-bromination check_byproducts->dibromination Present ring_bromination Issue: Ring Bromination check_byproducts->ring_bromination Present workup Work-up and Purification no_byproducts->workup troubleshoot_dibromination Troubleshoot: - Reduce NBS equivalents (1.0-1.1) - Shorten reaction time dibromination->troubleshoot_dibromination troubleshoot_dibromination->start Re-run Reaction troubleshoot_ring_bromination Troubleshoot: - Use non-polar solvent - Ensure active initiator - Use high-purity reagents ring_bromination->troubleshoot_ring_bromination troubleshoot_ring_bromination->start Re-run Reaction

Caption: Troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway Synthesis Pathway of this compound start_material 1-Bromo-2-fluoro-3-methylbenzene product This compound start_material->product Benzylic Bromination reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN) or UV light Non-polar Solvent reagents->product byproduct Succinimide product->byproduct

Caption: Synthetic pathway for this compound.

References

Technical Support Center: 1-Bromo-3-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, use, and troubleshooting of 1-Bromo-3-(bromomethyl)-2-fluorobenzene, with a particular focus on its moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a substituted aromatic compound.[1][2] Its chemical structure features a benzene ring with a bromine atom, a bromomethyl group, and a fluorine atom. The key reactive site is the benzylic bromide (-CH₂Br), which makes it a valuable reagent in organic synthesis.[3] It is primarily used as an alkylating agent to introduce the 2-fluoro-3-bromobenzyl group onto various nucleophiles, such as amines, phenols, and thiols. This makes it a useful building block in the synthesis of more complex molecules, including pharmaceutical intermediates.

Q2: What are the key safety precautions for handling this compound?

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed, inhaled, or in direct contact with the skin. Therefore, it is crucial to handle this compound in a well-ventilated chemical fume hood.[4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4] Ensure that an eyewash station and safety shower are readily accessible.[4]

Q3: How should this compound be properly stored?

To ensure its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is between 2-8°C.[3] To prevent degradation from moisture and light, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) in an amber glass bottle.[3]

Q4: What are the primary decomposition pathways for this compound?

The most reactive part of the molecule is the benzylic bromide group (-CH₂Br), which is highly susceptible to nucleophilic substitution and oxidation.[3] The primary decomposition pathway is hydrolysis, which occurs upon reaction with ambient moisture.[3] This reaction forms 2-bromo-6-fluorobenzyl alcohol and hydrogen bromide (HBr).[3] The HBr produced can then catalyze further decomposition of the remaining material.[3]

Q5: What are the visible signs of decomposition?

The pure compound is typically a colorless to light-yellow liquid or solid. Decomposition can be identified by the following visual cues:

  • A color change to a darker yellow or brown.[3]

  • The formation of a precipitate.[3]

  • The liquid becoming cloudy or developing a second layer, which is often indicative of hydrolysis.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and use of this compound in a typical alkylation reaction.

Issue 1: Low or No Yield in Alkylation Reaction

Potential Causes:

  • Degradation of this compound: The compound may have degraded due to improper storage or exposure to moisture.

  • Presence of Moisture: Water in the reaction mixture will hydrolyze the starting material.[5]

  • Incorrect Base Selection: The chosen base may not be strong enough to deprotonate the nucleophile effectively.

  • Solvent Effects: The solvent may not be suitable for the reaction or may not be anhydrous.[5]

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

Troubleshooting Workflow:

start Low or No Yield check_reagent Check Purity of This compound (e.g., NMR, GC-MS) start->check_reagent reagent_ok Purity Acceptable? check_reagent->reagent_ok purify Purify Reagent (see Protocol) reagent_ok->purify No check_moisture Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) reagent_ok->check_moisture Yes purify->check_reagent reaction_conditions Review Reaction Conditions check_moisture->reaction_conditions base Optimize Base (Stronger, More Soluble) reaction_conditions->base solvent Optimize Solvent (Polar Aprotic) reaction_conditions->solvent temperature Optimize Temperature (Increase if Necessary) reaction_conditions->temperature monitor Monitor Reaction Progress (TLC, LC-MS) base->monitor solvent->monitor temperature->monitor end Improved Yield monitor->end

Caption: Troubleshooting workflow for low or no reaction yield.

Issue 2: Formation of Impurities

Potential Cause:

The primary impurity is often the hydrolysis product, 2-bromo-6-fluorobenzyl alcohol, formed due to the presence of water.

Decomposition Pathway (Hydrolysis):

reactant This compound products Products reactant->products Hydrolysis water H₂O (Moisture) water->products alcohol 2-Bromo-6-fluorobenzyl alcohol products->alcohol hbr Hydrogen Bromide (HBr) products->hbr

Caption: Hydrolysis decomposition pathway.

Recommended Actions:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (argon or nitrogen) can also help.[5]

  • Purification: If hydrolysis has occurred, the desired product can often be separated from the alcohol impurity by column chromatography.

Quantitative Data Summary

ParameterValue/RecommendationSource
Storage Temperature 2-8°C[3]
Atmosphere Inert gas (Argon, Nitrogen)[3]
Incompatible Materials Strong oxidizing agents, bases, moisture[3]

Experimental Protocols

Representative Experimental Protocol: N-Alkylation of an Amine

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine using this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the amine (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous DMF.

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-60°C if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Experimental Workflow:

setup Reaction Setup (Amine, Base, Anhydrous Solvent) addition Add this compound setup->addition monitor Monitor Reaction (TLC, LC-MS) addition->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product Pure N-Alkylated Product purify->product

Caption: General workflow for N-alkylation.

References

Validation & Comparative

A Comparative Guide to the Spectral Analysis and Characterization of 1-Bromo-3-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral characteristics of 1-Bromo-3-(bromomethyl)-2-fluorobenzene and its structural isomers. Due to the limited availability of public experimental spectral data for this compound, this document presents a combination of predicted data for the target compound and experimental data for close structural analogues. This comparative approach allows for a robust understanding of the expected spectral features and aids in the characterization of this and similar halogenated aromatic compounds.

The information herein is intended to support research and development activities by providing a foundational dataset and outlining the necessary experimental protocols for spectral analysis.

Predicted and Comparative Spectral Data

The following tables summarize the predicted spectral data for this compound and the available experimental data for its isomers and related compounds. These comparisons are crucial for identifying the unique spectral signatures of each compound.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound (Predicted) ~ 7.4 - 7.6m1HAr-H
~ 7.1 - 7.3m2HAr-H
~ 4.5s2H-CH₂Br
3-Fluorobenzyl bromide (Experimental) 7.41 - 7.28m1HAr-H
7.18 - 7.09m2HAr-H
7.06 - 6.97m1HAr-H
4.45s2H-CH₂Br
3-Bromobenzyl bromide (Experimental) 7.54t1HAr-H
7.42d1HAr-H
7.31d1HAr-H
7.20t1HAr-H
4.41s2H-CH₂Br

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound (Predicted) ~ 157 (d, J ≈ 250 Hz)C-F
~ 138 (d, J ≈ 5 Hz)C-CH₂Br
~ 133 (d, J ≈ 8 Hz)Ar-CH
~ 128 (d, J ≈ 3 Hz)Ar-CH
~ 125 (d, J ≈ 20 Hz)Ar-CH
~ 118 (d, J ≈ 25 Hz)C-Br
~ 30 (d, J ≈ 2 Hz)-CH₂Br
2-Bromo-1-(bromomethyl)-4-fluorobenzene (Experimental) 159.9 (d, J=247 Hz)C-F
137.9 (d, J=4 Hz)C-Br (Ar)
132.0 (d, J=8 Hz)Ar-CH
124.9 (d, J=24 Hz)C-CH₂Br
118.0 (d, J=9 Hz)Ar-CH
116.8 (d, J=21 Hz)Ar-CH
31.2-CH₂Br

Table 3: Mass Spectrometry (Electron Ionization) Data Comparison

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 266/268/270 (in a 1:2:1 ratio due to two Br isotopes)187/189 (Loss of Br), 108 (Loss of Br and HBr)
2-Bromo-1-(bromomethyl)-4-fluorobenzene (Experimental) 266/268/270187/189, 108
1-Bromo-3-fluorobenzene (Experimental) 174/17695 (Loss of Br)

Table 4: Infrared (IR) Spectral Data Comparison

CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound (Predicted) ~ 3100-3000Aromatic C-H Stretch
~ 1600, 1470Aromatic C=C Stretch
~ 1250C-F Stretch
~ 1220-CH₂- Wag
~ 750C-Br Stretch
2-Bromo-1-(bromomethyl)-4-fluorobenzene (Experimental) 3070Aromatic C-H Stretch
1590, 1480Aromatic C=C Stretch
1230C-F Stretch
1210-CH₂- Wag
780C-Br Stretch

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are standardized for the analysis of halogenated aromatic compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction using appropriate NMR software. Chemical shifts are reported in ppm relative to TMS.

2.2 Mass Spectrometry (MS)

  • Instrumentation: Utilize a Gas Chromatography-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: Standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) is a key diagnostic feature.

2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: Employ an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Measurement Parameters:

    • Spectral Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflow of spectral analysis and the relationship between the compound's structure and its spectral signatures.

G General Workflow for Spectral Characterization cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification SamplePrep Sample Preparation (Dissolution/Deposition) Synthesis->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR Analysis MS Mass Spectrometry (GC-MS) SamplePrep->MS Analysis IR FTIR Spectroscopy SamplePrep->IR Analysis DataProc Data Processing & Analysis NMR->DataProc Raw Data MS->DataProc Raw Data IR->DataProc Raw Data Structure Structure Confirmation DataProc->Structure Interpreted Spectra

Caption: Workflow for chemical analysis.

G Structure-Spectrum Correlation for this compound cluster_structure Chemical Structure cluster_features Structural Features cluster_spectra Expected Spectral Signatures Structure Br-C₆H₃(F)-CH₂Br Aromatic Aromatic Protons (3H) & Carbons (6C) Structure->Aromatic Bromomethyl Bromomethyl Group (-CH₂Br) Structure->Bromomethyl Halogens Halogen Atoms (F, Br) Structure->Halogens HNMR ¹H NMR: - Multiplets at ~7.1-7.6 ppm (3H) - Singlet at ~4.5 ppm (2H) Aromatic->HNMR CNMR ¹³C NMR: - Aromatic signals with C-F coupling - Aliphatic signal at ~30 ppm Aromatic->CNMR Bromomethyl->HNMR Bromomethyl->CNMR Halogens->CNMR MS Mass Spec: - Isotopic pattern for 2 Bromine atoms - Fragmentation (loss of Br) Halogens->MS IR IR Spec: - C-F stretch (~1250 cm⁻¹) - C-Br stretch (~750 cm⁻¹) Halogens->IR

Caption: Predicting spectra from structure.

Comparative Reactivity Analysis of 1-Bromo-3-(bromomethyl)-2-fluorobenzene and Other Benzyl Bromides in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 1-Bromo-3-(bromomethyl)-2-fluorobenzene with other substituted benzyl bromides in nucleophilic substitution reactions. The analysis is supported by experimental data from the literature and theoretical considerations based on substituent effects. This document aims to be a valuable resource for chemists and pharmacologists interested in the strategic use of this and similar halogenated benzyl bromides in organic synthesis and drug design.

Executive Summary

This compound is a polysubstituted aromatic compound with a reactive benzylic bromide functional group. Its reactivity in nucleophilic substitution reactions is influenced by the electronic effects of the bromo and fluoro substituents on the benzene ring. This guide will demonstrate that the combined electron-withdrawing effects of these halogens are expected to decrease the rate of SN1-type reactions compared to unsubstituted benzyl bromide, by destabilizing the incipient benzylic carbocation. For SN2 reactions, the effect is more nuanced, but a slight rate decrease or comparable reactivity to benzyl bromide is anticipated. This predicted reactivity is benchmarked against experimentally determined solvolysis rates of a series of substituted benzyl chlorides.

Theoretical Framework: Substituent Effects on Reactivity

The reactivity of benzyl halides in nucleophilic substitution reactions is highly dependent on the electronic properties of the substituents on the aromatic ring. These effects can be quantified using Hammett substituent constants (σ). Electron-donating groups (EDGs) have negative σ values and accelerate SN1 reactions by stabilizing the developing positive charge of the benzylic carbocation. Conversely, electron-withdrawing groups (EWGs) possess positive σ values and decelerate SN1 reactions by destabilizing the carbocation intermediate.[1][2]

For this compound, the key substituents influencing the reactivity of the benzylic bromide are the bromo group at the 1-position and the fluoro group at the 2-position.

  • Bromo Group (meta to the bromomethyl group): The bromo substituent at the meta position exerts an electron-withdrawing inductive effect. The Hammett constant (σm) for a bromo group is +0.39.[1]

  • Fluoro Group (ortho to the bromomethyl group): The fluoro substituent at the ortho position has a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. The Hammett constant (σm) for a fluoro group is +0.34.[3] Due to the ortho position, steric effects might also play a role, although they are generally less significant for the reactivity of the benzylic position.

The cumulative effect of these two electron-withdrawing groups is expected to significantly destabilize the benzylic carbocation that would form in an SN1 reaction, thus slowing down the reaction rate compared to unsubstituted benzyl bromide.

Comparative Reactivity Data

Table 1: First-Order Rate Constants (ksolv) for the Solvolysis of Substituted Benzyl Halides

CompoundSubstituent(s)ksolv (s-1) for Benzyl Chloride[4]Estimated ksolv (s-1) for Benzyl Bromide
4-Methoxybenzyl chloride4-OCH32.2> 2.2
4-Methylbenzyl chloride4-CH31.8 x 10-3> 1.8 x 10-3
Benzyl chloride H 1.3 x 10-5 > 1.3 x 10-5
4-Fluorobenzyl chloride4-F4.1 x 10-6> 4.1 x 10-6
4-Chlorobenzyl chloride4-Cl1.1 x 10-6> 1.1 x 10-6
3-Bromobenzyl chloride3-Br2.0 x 10-7> 2.0 x 10-7
3-Nitrobenzyl chloride3-NO23.5 x 10-8> 3.5 x 10-8
This compound 3-Br, 2-F N/A ~10-8 - 10-9 (Estimated)

Analysis of the Data:

  • As predicted by the Hammett substituent effects, electron-donating groups like methoxy and methyl significantly increase the solvolysis rate compared to unsubstituted benzyl chloride.

  • Electron-withdrawing groups such as fluoro, chloro, bromo, and nitro all decrease the reaction rate.

  • The estimated reactivity for this compound is placed at the lower end of the reactivity scale due to the combined deactivating effects of the meta-bromo and ortho-fluoro substituents. The actual rate is expected to be significantly slower than that of 3-bromobenzyl chloride.

Experimental Protocol: Determination of Solvolysis Rate Constants

The following is a representative experimental protocol for determining the first-order rate constant of solvolysis for a benzyl halide, adapted from established methods.[4][7][8]

Objective: To measure the rate of solvolysis of a substituted benzyl halide in an aqueous organic solvent mixture by monitoring the production of hydrobromic acid.

Materials:

  • Substituted benzyl halide (e.g., this compound)

  • Solvent (e.g., 80:20 ethanol:water or 20:80 acetonitrile:water)

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Indicator solution (e.g., bromothymol blue)

  • Thermostated water bath

  • Magnetic stirrer and stir bar

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Preparation of the Reaction Mixture: A solution of the benzyl halide in the chosen solvent is prepared at a known concentration (e.g., 0.1 M).

  • Temperature Control: The reaction flask containing the solvent and a magnetic stir bar is placed in a thermostated water bath to equilibrate at the desired temperature (e.g., 25.0 ± 0.1 °C).

  • Initiation of the Reaction: A known volume of the benzyl halide solution is injected into the reaction flask at time t=0.

  • Titration: The liberated HBr is titrated with the standardized NaOH solution. This can be done by two common methods:

    • Aliquot Method: At timed intervals, aliquots of the reaction mixture are withdrawn and quenched in a cold solvent (e.g., acetone) to stop the reaction. The quenched solution is then titrated with NaOH using an indicator.

    • Conductivity Method: The change in conductivity of the solution due to the formation of ions (H+ and Br-) is monitored over time using a conductivity meter.

  • Data Analysis: The concentration of the benzyl halide remaining at each time point is calculated from the amount of HBr produced. A plot of ln([Benzyl Halide]) versus time will yield a straight line for a first-order reaction, with the slope equal to -ksolv.

Visualizing Reaction Pathways and Workflows

Reaction Mechanism

The solvolysis of benzyl bromides can proceed through either an SN1 or SN2 mechanism, or a borderline mechanism, depending on the substituents, nucleophile, and solvent. The diagram below illustrates the general SN1 pathway, which is favored by electron-donating groups that stabilize the carbocation intermediate.

G cluster_SN1 SN1 Reaction Pathway Reactant Substituted Benzyl Bromide Intermediate Benzylic Carbocation Intermediate Reactant->Intermediate Rate-determining step (slow, unimolecular) Product Solvolysis Product Intermediate->Product Nucleophilic attack by solvent (fast)

Caption: Generalized SN1 reaction pathway for the solvolysis of a substituted benzyl bromide.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solvolysis rate constant using the aliquot and titration method.

G start Start prep Prepare Benzyl Halide Solution (0.1 M) start->prep equilibrate Equilibrate Solvent in Thermostated Bath prep->equilibrate initiate Initiate Reaction (t=0) equilibrate->initiate loop For each time point: initiate->loop aliquot Withdraw Aliquot loop->aliquot t = t_i end_loop End Loop loop->end_loop Final time point reached quench Quench Reaction (e.g., in cold acetone) aliquot->quench titrate Titrate with Standardized NaOH quench->titrate record Record Volume of NaOH titrate->record record->loop calculate Calculate [Benzyl Halide] vs. Time end_loop->calculate plot Plot ln([Benzyl Halide]) vs. Time calculate->plot determine_k Determine k_solv from the slope plot->determine_k end End determine_k->end

Caption: Experimental workflow for determining the solvolysis rate constant by titration.

Conclusion

The reactivity of this compound in nucleophilic substitution reactions is predicted to be significantly lower than that of unsubstituted benzyl bromide and benzyl bromides bearing electron-donating groups. This is attributed to the combined electron-withdrawing inductive effects of the meta-bromo and ortho-fluoro substituents, which destabilize the formation of a benzylic carbocation intermediate in SN1-type reactions. This reduced reactivity can be a desirable characteristic in drug design, where metabolic stability is crucial. For synthetic applications, harsher reaction conditions may be necessary to achieve efficient substitution at the benzylic position compared to more activated benzyl bromides. The provided experimental protocol offers a reliable method for empirically determining the reactivity of this and other benzyl halides, allowing for a more precise understanding of their kinetic behavior.

References

analytical techniques for purity assessment of 1-Bromo-3-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and the development of safe and effective pharmaceuticals. 1-Bromo-3-(bromomethyl)-2-fluorobenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires rigorous purity assessment to ensure the quality and safety of the final drug product. This guide provides a detailed comparison of three powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of GC-MS, HPLC-UV, and qNMR for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Separation of compounds based on their partitioning between a mobile and a stationary phase, with detection by UV absorbance.Quantification of nuclei based on the direct proportionality between NMR signal intensity and the number of nuclei.[1]
Selectivity High, especially with mass spectrometric detection for identification of impurities.Moderate to high, dependent on chromatographic conditions and detector wavelength.High, provides detailed structural information for impurity identification.
Sensitivity High, with Limits of Detection (LOD) typically in the ng/mL to pg/mL range.[2][3]Moderate, with LODs typically in the µg/mL to ng/mL range.[4]Lower than chromatographic methods, with LODs typically in the µg/mL range.[5]
Quantification Relative quantification based on peak area percentage. Absolute quantification requires a certified reference standard.Relative quantification based on peak area percentage. Absolute quantification requires a certified reference standard.Absolute quantification is possible using an internal standard without the need for a specific reference standard of the analyte.[1][6][7]
Sample Throughput Moderate to high, with typical run times of 20-40 minutes.High, with typical run times of 10-30 minutes.Low to moderate, requires longer acquisition times for good signal-to-noise.
Advantages Excellent for volatile and semi-volatile impurities. Provides structural information of impurities through mass spectra.Broad applicability to a wide range of compounds. Robust and widely available.Provides unambiguous structural confirmation and quantification in a single experiment. Non-destructive.
Disadvantages Not suitable for non-volatile or thermally labile impurities.May require derivatization for compounds without a UV chromophore. Co-elution of impurities can be an issue.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer for optimal results.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as dichloromethane or ethyl acetate, and dilute to the mark.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in split mode (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a versatile and widely used technique for purity assessment.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in the mobile phase and dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-15 min: 50-95% B

    • 15-20 min: 95% B

    • 20-21 min: 95-50% B

    • 21-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm and 254 nm.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and accurate method for determining the absolute purity of a substance.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d or DMSO-d6) in a 5 mm NMR tube.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or higher field strength.

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation Delay (d1): 5 x T1 of the slowest relaxing proton of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans (ns): 16 or higher for good signal-to-noise ratio.

    • Spectral Width: Appropriate for observing all signals of interest.

    • Acquisition Time (aq): At least 3 seconds.

  • Data Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Integrate the characteristic, well-resolved signals of both the analyte and the internal standard.

Purity Calculation:

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows for each analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Final Conc. dissolve->dilute inject Inject into GC-MS dilute->inject separate Separation in GC Column inject->separate detect Detection by MS separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate identify Identify Impurities integrate->identify quantify Calculate Purity identify->quantify

Caption: Workflow for purity assessment using GC-MS.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation in Column inject->separate detect Detection by UV separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Calculate Purity integrate->quantify

Caption: Workflow for purity assessment using HPLC-UV.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for purity assessment using qNMR.

Conclusion

The purity assessment of this compound is critical for its application in research and pharmaceutical development. GC-MS, HPLC-UV, and qNMR each offer distinct advantages for this purpose. GC-MS provides high sensitivity and structural information for volatile impurities. HPLC-UV is a robust and versatile method for routine purity checks. qNMR stands out for its ability to provide direct, absolute quantification without the need for an analyte-specific reference standard, making it an invaluable tool for the accurate determination of purity. The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the expected impurities and the desired level of accuracy and precision. A combination of these orthogonal techniques can provide a comprehensive and reliable assessment of the purity of this compound.

References

A Comparative Guide to the Synthesis of 1-Bromo-3-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for the preparation of 1-Bromo-3-(bromomethyl)-2-fluorobenzene, a key intermediate in the development of novel pharmaceutical and agrochemical agents. The presented routes are evaluated based on yield, selectivity, and reaction conditions, supported by experimental data from analogous transformations. Detailed protocols for the most viable synthetic pathways are provided to facilitate laboratory application.

Data Presentation: Comparison of Synthetic Methods

The synthesis of this compound is most effectively achieved through a two-step sequence: the formation of the intermediate 1-Bromo-2-fluoro-3-methylbenzene, followed by the selective bromination of the benzylic methyl group. Below is a comparative summary of different approaches for each of these critical steps.

Step Method Starting Material Reagents Typical Yield (%) Key Reaction Conditions Notes
1. Aromatic Bromination Sandmeyer Reaction2-Fluoro-3-methylaniline1. HBr, NaNO₂ 2. CuBr70-85 (estimated)Diazotization at 0-5 °C, followed by decomposition of the diazonium salt at elevated temperatures.A reliable and widely used method for the introduction of bromine onto an aromatic ring starting from an aniline.
1. Aromatic Bromination Electrophilic Bromination2-FluorotolueneBr₂, Fe catalystModerate to GoodAnhydrous conditions, room temperature or gentle heating.Prone to the formation of regioisomers; separation of the desired isomer can be challenging.[1]
2. Benzylic Bromination Wohl-Ziegler Reaction1-Bromo-2-fluoro-3-methylbenzeneN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)80-95Reflux in a non-polar solvent (e.g., acetonitrile), radical initiation.Highly selective for the benzylic position, a standard and effective method.
2. Benzylic Bromination Photochemical Bromination1-Bromo-2-fluoro-3-methylbenzeneN-Bromosuccinimide (NBS)85-95[2]Irradiation with visible light (e.g., CFL lamp) in a suitable solvent (e.g., acetonitrile) at room temperature.[2]Avoids the use of chemical radical initiators and often provides high yields and selectivity.[2]
2. Benzylic Bromination Alternative Reagent1-Bromo-2-fluoro-3-methylbenzene1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Lewis Acid (e.g., ZrCl₄)80-90 (for similar substrates)[3][4]Anhydrous conditions, room temperature.[4]DBDMH is a stable and efficient alternative to NBS.[3]

Experimental Protocols

Primary Synthetic Route: Sandmeyer Reaction followed by Wohl-Ziegler Bromination

This two-step pathway is a robust and reliable method for the preparation of this compound.

Step 1: Synthesis of 1-Bromo-2-fluoro-3-methylbenzene via Sandmeyer Reaction

Materials and Reagents:

  • 2-Fluoro-3-methylaniline

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Fluoro-3-methylaniline (1.0 eq) in a mixture of hydrobromic acid (48%, 3.0 eq) and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%). Add the cold diazonium salt solution to the CuBr solution in portions, controlling the evolution of nitrogen gas. After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1-Bromo-2-fluoro-3-methylbenzene can be purified by vacuum distillation.

Step 2: Synthesis of this compound via Wohl-Ziegler Bromination

Materials and Reagents:

  • 1-Bromo-2-fluoro-3-methylbenzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile (anhydrous)

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Bromo-2-fluoro-3-methylbenzene (1.0 eq) in anhydrous acetonitrile. Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS for the disappearance of the starting material.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of cold acetonitrile. Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with saturated sodium sulfite solution to remove any unreacted bromine, followed by washing with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. The final product, this compound, can be purified by recrystallization or column chromatography.

Alternative Synthetic Methodologies

Alternative Step 1: Direct Electrophilic Bromination of 2-Fluorotoluene

This method offers a more direct approach to a brominated fluorotoluene intermediate but may suffer from a lack of regioselectivity.

Materials and Reagents:

  • 2-Fluorotoluene

  • Bromine (Br₂)

  • Iron filings (Fe) or Iron(III) bromide (FeBr₃)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flask protected from light, dissolve 2-Fluorotoluene (1.0 eq) in anhydrous dichloromethane. Add a catalytic amount of iron filings or iron(III) bromide.

  • Bromination: Slowly add a solution of bromine (1.0 eq) in dichloromethane to the mixture at room temperature. Stir the reaction mixture until the bromine color disappears.

  • Work-up and Purification: Quench the reaction by carefully adding a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and concentration, the resulting mixture of isomeric bromofluorotoluenes will require careful purification, typically by fractional distillation or chromatography, to isolate the desired 1-Bromo-2-fluoro-3-methylbenzene isomer.

Alternative Step 2: Photochemical Benzylic Bromination

This environmentally friendly alternative to the Wohl-Ziegler reaction avoids the use of chemical radical initiators.[2]

Materials and Reagents:

  • 1-Bromo-2-fluoro-3-methylbenzene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Visible light source (e.g., compact fluorescent lamp - CFL)

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a photochemically transparent reaction vessel (e.g., borosilicate glass), dissolve 1-Bromo-2-fluoro-3-methylbenzene (1.0 eq) and N-Bromosuccinimide (1.05 eq) in acetonitrile.[2]

  • Irradiation: Irradiate the stirred solution with a visible light source at room temperature. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the Wohl-Ziegler bromination.

Signaling Pathways and Experimental Workflows

Synthetic_Pathway Primary Synthetic Pathway for this compound cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Wohl-Ziegler Bromination 2-Fluoro-3-methylaniline 2-Fluoro-3-methylaniline Diazonium Salt Diazonium Salt 2-Fluoro-3-methylaniline->Diazonium Salt HBr, NaNO2, 0-5°C 1-Bromo-2-fluoro-3-methylbenzene 1-Bromo-2-fluoro-3-methylbenzene Diazonium Salt->1-Bromo-2-fluoro-3-methylbenzene CuBr This compound This compound 1-Bromo-2-fluoro-3-methylbenzene->this compound NBS, AIBN, reflux Comparative_Workflow Comparative Workflow for Benzylic Bromination Start 1-Bromo-2-fluoro-3-methylbenzene MethodA Wohl-Ziegler (NBS, AIBN, heat) Start->MethodA MethodB Photochemical (NBS, light) Start->MethodB MethodC Alternative Reagent (DBDMH, ZrCl4) Start->MethodC Product This compound MethodA->Product MethodB->Product MethodC->Product Analysis Compare Yield, Purity, and Reaction Time Product->Analysis

References

A Predictive Comparison of 1-Bromo-3-(bromomethyl)-2-fluorobenzene Reactivity: A Computational Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, halogenated aromatic compounds are indispensable building blocks. Their utility is often defined by the precise reactivity of each functional site, allowing for selective and sequential chemical modifications. This guide presents a computational and theoretical comparison of the reactivity of 1-Bromo-3-(bromomethyl)-2-fluorobenzene, a versatile but sparsely documented intermediate. In the absence of direct experimental data, this document leverages established chemical principles and computational predictions to offer a comparative analysis against structurally similar alternatives, providing a predictive framework for its application in complex syntheses.

Theoretical Framework for Reactivity

The reactivity of this compound is governed by three distinct halogenated sites: a benzylic bromide, an aryl bromide, and an aryl fluoride. The interplay of their electronic and steric properties dictates the molecule's behavior in various chemical transformations.

  • Benzylic Bromide: The C(sp³)-Br bond at the bromomethyl group is the most reactive site for nucleophilic substitution. This heightened reactivity is due to the ability of the adjacent benzene ring to stabilize the resulting benzylic carbocation through resonance, making SN1 pathways highly favorable, especially with weak nucleophiles.[1][2] For strong nucleophiles, the SN2 mechanism is also accelerated by the electronic stabilization of the transition state.[3]

  • Aryl Halides (C-Br vs. C-F): The two halogen atoms on the aromatic ring exhibit significantly different reactivities.

    • Electrophilic Aromatic Substitution (EAS): Halogens are deactivating yet ortho, para-directing substituents for EAS.[4][5] This is due to a competition between their strong inductive electron-withdrawal (deactivating) and their weaker resonance electron-donation (directing).[6] In this compound, the fluorine atom's stronger inductive effect and the bromine's bulk will influence the regioselectivity of incoming electrophiles, with substitution patterns being predictable through computational modeling of the arenium ion intermediates.[7]

    • Cross-Coupling Reactions: In transition-metal-catalyzed reactions like the Suzuki-Miyaura coupling, the reactivity of the aryl halide is primarily dependent on the carbon-halogen bond dissociation energy (BDE). The C-Br bond (approx. 276-290 kJ/mol) is significantly weaker than the C-Cl bond (approx. 339-346 kJ/mol), and by extension, the even stronger C-F bond.[8] This makes the aryl bromide the preferential site for oxidative addition to a palladium(0) catalyst, allowing for selective functionalization while leaving the C-F bond intact.[9][10]

Proposed Computational Methodology

To quantify the predictive reactivity of this compound and its analogues, a robust computational protocol is proposed. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for these systems.

  • Software: Gaussian 16 or a comparable quantum chemistry package.[11][12]

  • Level of Theory: Density Functional Theory (DFT).

  • Functional: A hybrid functional such as B3LYP is a common choice. For greater accuracy with non-covalent interactions and aromatic systems, range-separated functionals like wB97XD or M06-2X are recommended.[13]

  • Basis Set: A triple-ζ basis set such as 6-311+G(d,p) is suitable for H, C, and F atoms. For bromine, a basis set incorporating an effective core potential (ECP), such as LANL2DZ or cc-pVTZ-PP, is crucial to account for relativistic effects.

  • Solvent Modeling: The Polarizable Continuum Model (PCM) can be used to simulate bulk solvent effects, which are critical in modeling ionic reaction pathways.

  • Analysis:

    • Natural Bond Orbital (NBO) Analysis: To determine atomic partial charges and analyze donor-acceptor interactions, providing insight into electrostatic potential and nucleophilicity/electrophilicity.[11][14]

    • Bond Dissociation Energy (BDE) Calculations: To quantify the relative strengths of the benzylic C-Br, aryl C-Br, and aryl C-F bonds.[15][16][17]

    • Transition State (TS) Searches: Using methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (Opt=QST2 or QST3 in Gaussian) to locate transition states for key reactions (e.g., SN2 displacement) and calculate activation energy barriers.[12][18][19]

Comparative Reactivity Analysis (Predictive)

The following tables provide a comparative overview of the reactive sites and predicted computational data for this compound and selected analogues. These predictions are based on the theoretical framework discussed above.

Table 1: Comparison of Key Reactive Sites and Primary Reaction Types

MoleculeReactive SitePrimary Reaction TypePredicted Reactivity Order
This compound Benzylic C-BrNucleophilic Substitution (SN1/SN2)1 (Most Reactive)
Aryl C-BrPd-Catalyzed Cross-Coupling2
Aryl C-FNucleophilic Aromatic Substitution (SNAr)3 (Least Reactive)
1-Bromo-3-(bromomethyl)-2-chlorobenzene [20]Benzylic C-BrNucleophilic Substitution (SN1/SN2)1 (Most Reactive)
Aryl C-BrPd-Catalyzed Cross-Coupling2
Aryl C-ClPd-Catalyzed Cross-Coupling (harsher conditions)3
3-Bromobenzyl bromide Benzylic C-BrNucleophilic Substitution (SN1/SN2)1 (Most Reactive)
Aryl C-BrPd-Catalyzed Cross-Coupling2
1-Bromo-2-fluorobenzene Aryl C-BrPd-Catalyzed Cross-Coupling / Grignard Formation1 (Most Reactive)
Aryl C-FSNAr / Benzyne Formation2

Table 2: Predicted Quantitative Computational Data Trends

MoleculeCalculated PropertyPredicted Trend / Relative ValueRationale
This compound Benzylic C-Br Bond Dissociation Energy~255 kJ/molSubstituent effects on benzylic C-Br BDE are minimal.[15]
Partial Charge on Benzylic CarbonHighly PositiveInductive withdrawal from three halogens.
Aryl C-Br Bond Dissociation EnergyLower than Aryl C-FInherent weakness of C-Br vs C-F bond.[8]
HOMO-LUMO GapHighHalogens generally lower HOMO/LUMO energies.
1-Bromo-3-(bromomethyl)-2-chlorobenzene Partial Charge on Benzylic CarbonSlightly less positive than fluoro analogueFluorine is more electronegative than chlorine.
Aryl C-Cl Bond Dissociation EnergyHigher than Aryl C-BrC-Cl bond is stronger than C-Br bond.[8]
3-Bromobenzyl bromide Partial Charge on Benzylic CarbonLess positive than title compoundFewer electron-withdrawing groups.

Experimental Protocols for Model Validation

The following protocols describe generalized methods to experimentally test the computational predictions of differential reactivity.

Protocol 1: Selective Nucleophilic Substitution at the Benzylic Position

This protocol is adapted from standard procedures for the synthesis of benzyl azides.[21][22][23]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Addition of Nucleophile: Add sodium azide (NaN₃, 1.2-1.5 eq.) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material.

  • Workup: Quench the reaction by adding water. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting product, 1-(azidomethyl)-3-bromo-2-fluorobenzene, can be analyzed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm selective substitution at the benzylic position.

Protocol 2: Selective Suzuki-Miyaura Cross-Coupling at the Aryl Bromide Position

This protocol is a general method for palladium-catalyzed cross-coupling of aryl bromides.[24][25]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the product from Protocol 1 (1-(azidomethyl)-3-bromo-2-fluorobenzene, 1.0 eq.), an arylboronic acid (e.g., phenylboronic acid, 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or GC-MS for the formation of the biaryl product.

  • Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification and Analysis: Wash the combined organic extracts, dry, and concentrate. Purify the crude product by column chromatography on silica gel. Characterize the final product by NMR and mass spectrometry to confirm selective coupling at the aryl C-Br position, leaving the C-F bond intact.

Mandatory Visualization

cluster_molecule This compound cluster_reactivity Predicted Reactivity Hierarchy cluster_reactions Primary Reaction Pathways Molecule C₇H₅Br₂F Benzylic_Br Benzylic C-Br (High Reactivity) Molecule->Benzylic_Br Most Labile Aryl_Br Aryl C-Br (Moderate Reactivity) SN Nucleophilic Substitution (e.g., SN1, SN2) Benzylic_Br->SN Aryl_F Aryl C-F (Low Reactivity) Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Aryl_Br->Coupling SNAr Nucleophilic Aromatic Substitution (Requires strong activation) Aryl_F->SNAr

Caption: Predicted reactivity hierarchy for this compound.

cluster_workflow Proposed Experimental Workflow for Selective Functionalization Start Start: 1-Bromo-3-(bromomethyl) -2-fluorobenzene Step1 Step 1: Nucleophilic Substitution (e.g., NaN₃, DMF, RT) Start->Step1 Intermediate Intermediate: 1-(azidomethyl)-3-bromo -2-fluorobenzene Step1->Intermediate Analysis1 Analysis 1 (TLC, GC-MS, NMR) Step1->Analysis1 Step2 Step 2: Suzuki Coupling (Aryl-B(OH)₂, Pd Cat., Base, Heat) Intermediate->Step2 Product Final Product: Selectively Di-functionalized Benzene Derivative Step2->Product Analysis2 Analysis 2 (TLC, GC-MS, NMR) Step2->Analysis2

Caption: Workflow for selective functionalization and analysis.

References

A Comparative Guide to the Crystallographic Analysis of 1-Bromo-3-(bromomethyl)-2-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes and potential crystallographic outcomes for compounds derived from 1-bromo-3-(bromomethyl)-2-fluorobenzene. Due to the reactive nature of the benzylic bromide, this starting material serves as a versatile scaffold for creating a diverse library of molecules amenable to single-crystal X-ray diffraction studies. Understanding the crystallographic characteristics of these derivatives is crucial for structure-activity relationship (SAR) studies and rational drug design.

Synthetic Pathways and Potential for Crystallographic Analysis

The primary reactive site of this compound is the benzylic bromide, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of various functional groups, each influencing the crystal packing and intermolecular interactions of the resulting molecule. Below, we compare three common synthetic transformations and discuss the anticipated crystallographic features of their products.

Comparison of Synthetic Routes and Expected Crystal Structures
NucleophileReagentProduct NameAnticipated Crystallographic Features
AzideSodium Azide (NaN₃)1-(azidomethyl)-3-bromo-2-fluorobenzene- Potential for N···N or N···Br halogen bonding interactions. - The linear azide group may favor layered or sheet-like packing motifs.
CyanidePotassium Cyanide (KCN)2-(3-bromo-2-fluorophenyl)acetonitrile- The polar nitrile group can participate in dipole-dipole interactions. - C-H···N hydrogen bonds are likely to be observed, influencing the crystal packing.
HydroxideSodium Hydroxide (NaOH)(3-bromo-2-fluorophenyl)methanol- Strong O-H···O hydrogen bonding is expected to dominate the crystal packing, leading to the formation of chains or networks. - The presence of the hydroxyl group increases the likelihood of obtaining high-quality single crystals.

Experimental Protocols

Detailed methodologies for the synthesis of derivatives and subsequent crystallographic analysis are provided below.

Synthesis Protocol: General Procedure for Nucleophilic Substitution
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

  • Reagent Addition: Add the corresponding nucleophile (e.g., sodium azide, potassium cyanide, or sodium hydroxide; 1.1-1.5 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final compound.

X-ray Crystallography Protocol
  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often achieved through slow evaporation of a solvent, vapor diffusion, or layering techniques. Common solvents include hexane, ethyl acetate, and dichloromethane.

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 100 K or 293 K).

  • Structure Solution and Refinement: Process the collected data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods, and refine the structure by full-matrix least-squares on F². Locate and refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.

Visualizing the Workflow and Molecular Interactions

The following diagrams illustrate the general experimental workflow and the logical relationship of the synthetic pathways.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start 1-Bromo-3-(bromomethyl) -2-fluorobenzene reaction Nucleophilic Substitution start->reaction Add Nucleophile & Solvent workup Workup & Purification reaction->workup product Purified Derivative workup->product crystal_growth Single Crystal Growth product->crystal_growth xrd X-ray Diffraction Data Collection crystal_growth->xrd structure_solution Structure Solution & Refinement xrd->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

General experimental workflow from synthesis to crystal structure determination.

logical_relationship cluster_derivatives Potential Derivatives for Crystallography start 1-Bromo-3-(bromomethyl) -2-fluorobenzene azide Azide Derivative start->azide + NaN3 cyanide Cyanide Derivative start->cyanide + KCN alcohol Alcohol Derivative start->alcohol + NaOH

Synthetic pathways from the starting material to key derivatives.

Safety Operating Guide

Proper Disposal of 1-Bromo-3-(bromomethyl)-2-fluorobenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 1-Bromo-3-(bromomethyl)-2-fluorobenzene as a hazardous, corrosive, halogenated organic waste. Segregate from other waste streams and ensure handling with appropriate personal protective equipment.

This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 149947-16-0), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Summary of Key Information

PropertyValueSource
Chemical Name This compoundPubChem[1]
CAS Number 149947-16-0PubChem[1]
Molecular Formula C₇H₅Br₂FPubChem[1]
Molecular Weight 267.92 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.PubChem[1]
Signal Word DangerSigma-Aldrich
LD50 (Oral) Data not available
LC50 (Inhalation) Data not available
Permissible Exposure Limit (PEL) Not established
Threshold Limit Value (TLV) Not established

Experimental Protocols for Safe Disposal

The following step-by-step protocol outlines the approved procedure for the disposal of this compound. This protocol is designed to minimize risk to personnel and the environment.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure a complete set of appropriate PPE is worn. This includes, but is not limited to:

  • Chemical-resistant gloves (nitrile or neoprene).
  • Safety goggles and a face shield.
  • A laboratory coat.
  • Closed-toe shoes.

2. Waste Segregation: this compound is a halogenated organic compound. It is crucial to segregate this waste to ensure proper disposal and to prevent dangerous chemical reactions.

  • Do not mix with non-halogenated organic waste.
  • Do not dispose of down the sink or in regular trash.
  • Use a designated waste container specifically for halogenated organic compounds.

3. Waste Collection and Labeling:

  • Obtain a chemically resistant waste container (e.g., a high-density polyethylene or glass container with a secure cap).
  • Clearly label the container with "Halogenated Organic Waste" and the full chemical name: "this compound".
  • Include the hazard pictograms for "Corrosive" and any other applicable hazards.
  • Keep a log of the approximate amount of waste added to the container.

4. Temporary Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.
  • This area should be well-ventilated, such as in a fume hood or a designated chemical waste cabinet.
  • Ensure the storage area is away from incompatible materials.

5. Final Disposal:

  • Once the waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Follow all institutional and local regulations for the handover and transportation of hazardous waste. The primary method of disposal for halogenated organic compounds is typically high-temperature incineration.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate as 'Halogenated Organic Waste' ppe->segregate container Step 3: Use Designated Labeled Container segregate->container storage Step 4: Store Securely in Satellite Accumulation Area container->storage ehs Step 5: Arrange Pickup by EHS or Licensed Contractor storage->ehs end End: Proper Disposal (Incineration) ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Bromo-3-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols, personal protective equipment (PPE) guidelines, and operational procedures for the handling and disposal of 1-Bromo-3-(bromomethyl)-2-fluorobenzene (CAS No. 149947-16-0). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive material that can cause severe skin burns and serious eye damage.[1][2][3] It is also harmful if swallowed, inhaled, or absorbed through the skin.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4]Protects against splashes and vapors that can cause severe eye damage.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[4][5]Prevents skin contact, which can lead to severe burns.[1][2]
Body Protection Chemical-resistant lab coat or apron and closed-toe shoes.[4][5]Protects against accidental skin exposure.
Respiratory Protection Use in a well-ventilated chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[4]Minimizes the inhalation of harmful vapors.[2]

Operational and Handling Plan

All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] An eyewash station and safety shower must be readily accessible.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare your workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Handling:

    • Do not get in eyes, on skin, or on clothing.[2][6]

    • Avoid breathing mists or vapors.[2][6]

    • Keep the container tightly closed when not in use.[6]

    • Handle in accordance with good industrial hygiene and safety practices.[2]

  • Spill Management:

    • In case of a spill, evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material such as sand or vermiculite.[6][7]

    • Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[6][8]

    • Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all materials contaminated with this compound, including disposable labware, gloves, and absorbent materials, in a designated and clearly labeled hazardous waste container. Halogenated organic waste should be segregated from non-halogenated waste.[4]

  • Container Management: Keep the hazardous waste container securely closed and stored in a well-ventilated, designated area away from incompatible materials.

  • Institutional Procedures: Dispose of the hazardous waste in accordance with your institution's and local environmental regulations.[8] Do not dispose of it down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Fume Hood prep1->prep2 handle1 Chemical Handling in Fume Hood prep2->handle1 handle2 Monitor Experiment handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose of Waste per Protocol clean2->clean3

Standard Laboratory Workflow for Handling Hazardous Chemicals.

References

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